2-(4-(Methylsulfonamido)phenoxy)acetic acid
Description
Properties
IUPAC Name |
2-[4-(methanesulfonamido)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-16(13,14)10-7-2-4-8(5-3-7)15-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQRSHSJPZQETP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure and weight of 2-(4-(Methylsulfonamido)phenoxy)acetic acid
In-Depth Technical Guide: Molecular Structure, Physicochemical Properties, and Synthesis of 2-(4-(Methylsulfonamido)phenoxy)acetic Acid
Executive Summary
In the landscape of pharmaceutical manufacturing, the rigorous control of process impurities is paramount for drug safety and efficacy. This compound (CAS: 103790-20-1) is a highly specific organic compound that primarily serves as a synthetic intermediate and a monitored process impurity—commonly designated as [1]—in the production of the Class III antiarrhythmic agent, Dofetilide. This whitepaper provides a comprehensive technical analysis of its molecular architecture, physicochemical properties, and a self-validating synthetic protocol designed for researchers, analytical chemists, and drug development professionals.
Physicochemical Profiling & Structural Analysis
The molecular structure of this compound (SMILES: O=C(O)COC1=CC=C(NS(=O)(=O)C)C=C1) is characterized by three distinct functional domains, each dictating its chemical behavior and analytical profile:
-
Acetic Acid Moiety : Confers pH-dependent aqueous solubility. Under alkaline conditions, it deprotonates to form a carboxylate, acting as a reactive electrophilic center for downstream amidation during Dofetilide synthesis.
-
Methylsulfonamido Group : Provides robust hydrogen-bond donor and acceptor capabilities. This group is metabolically stable and highly polar, significantly influencing the molecule's retention time in reverse-phase chromatography.
-
Phenoxy Ether Core : Acts as a rigid, para-substituted linker that maintains the spatial geometry required for target receptor binding in the final Active Pharmaceutical Ingredient (API).
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| IUPAC Name | This compound |
| CAS Number | 103790-20-1 |
| Molecular Formula | C9H11NO5S |
| Molecular Weight | 245.25 g/mol |
| Monoisotopic Mass | 245.0358 Da |
| Appearance | Solid (Neat) |
| Role in Pharma | Intermediate / [1] |
Mechanistic Role in Dofetilide Synthesis
During the commercial synthesis of Dofetilide, this compound is either deliberately synthesized as a key building block or emerges as a degradation product. When used as an intermediate, its carboxylic acid group is activated (e.g., via carbonyldiimidazole or thionyl chloride) and coupled with an amine derivative. If the coupling is incomplete, or if the final API undergoes hydrolysis, this compound remains in the batch as Impurity 12, necessitating strict quantification to meet [2].
Self-Validating Synthetic Protocol
To synthesize this compound for use as an analytical reference standard, a two-step sequence starting from 4-aminophenol is employed. This protocol is designed as a self-validating system, incorporating mechanistic causality and in-process controls (IPCs).
Step 1: Selective Sulfonylation
-
Objective : Synthesize [3].
-
Procedure : Dissolve 4-aminophenol in anhydrous dichloromethane (DCM) and add pyridine (1.2 eq). Cool the mixture to 0°C. Slowly add methanesulfonyl chloride (MsCl) (1.05 eq) dropwise. Allow the reaction to warm to room temperature over 4 hours.
-
Causality & Logic : Pyridine is utilized as an acid scavenger. As the amine attacks the sulfonyl chloride, HCl is generated. Pyridine neutralizes this HCl, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction forward. Strict temperature control (0°C) and stoichiometric limitation of MsCl prevent over-mesylation at the phenol oxygen.
-
Validation : Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The complete disappearance of the 4-aminophenol spot validates the completion of the reaction.
Step 2: Williamson Ether Synthesis (SN2)
-
Objective : Synthesize this compound.
-
Procedure : Dissolve the intermediate from Step 1 in an aqueous solution of NaOH (2.5 eq). Add chloroacetic acid (1.1 eq) and reflux the mixture for 6 hours. Cool to room temperature and acidify with 2M HCl to pH 2.
-
Causality & Logic : The strong base (NaOH) deprotonates the phenol to form a highly nucleophilic phenoxide ion. Simultaneously, it deprotonates the chloroacetic acid, ensuring solubility. The phenoxide executes a backside SN2 attack on the alpha-carbon of the chloroacetate, displacing the chloride ion. Acidification to pH 2 protonates the newly formed carboxylate, decreasing its aqueous solubility and forcing the target product to [4].
-
Validation : Filter the precipitate and analyze via LC-MS. A mass peak at m/z 244.2 [M-H]- confirms the product identity.
Two-step synthetic workflow for this compound.
Analytical Characterization & QA/QC
To ensure the integrity of Dofetilide API batches, Impurity 12 must be strictly quantified. The following self-validating analytical logic is applied:
-
Sample Preparation : Dissolve 10 mg of Dofetilide API in 10 mL of Methanol/Water (50:50 v/v).
-
Chromatographic Separation : Utilize a C18 Reverse-Phase column (e.g., 150 mm x 4.6 mm, 3 µm). Employ a gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile). The acidic mobile phase ensures the carboxylic acid remains protonated, improving column retention and peak shape.
-
Detection : Monitor UV absorbance at 230 nm. Couple with Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode. The presence of a peak with an exact mass of m/z 244.2 ([M-H]-) validates the presence of Impurity 12.
Analytical QA/QC workflow for the detection of Dofetilide Impurity 12.
References
A Technical Guide to the Synthesis, Biological Activities, and Structure-Activity Relationships of Sulfonamide Phenoxyacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the burgeoning class of hybrid molecules known as sulfonamide phenoxyacetic acid derivatives. By combining the well-established therapeutic properties of the sulfonamide moiety with the versatile biological activities of phenoxyacetic acid, these compounds represent a promising frontier in the development of new therapeutic and agrochemical agents. This document delves into their synthetic strategies, diverse biological applications, and the critical structure-activity relationships that govern their efficacy.
Introduction: A Rationale for Hybrid Vigor
The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. Sulfonamide phenoxyacetic acid derivatives are a prime example of this approach, leveraging the synergistic potential of two biologically significant scaffolds.
-
The Sulfonamide Moiety: Since the discovery of Prontosil, the sulfonamide group (-SO₂NH₂) has been a fundamental component in a wide array of therapeutic agents.[1] These "sulfa drugs" are renowned for their antibacterial properties, which stem from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2] Beyond their antimicrobial applications, sulfonamides exhibit a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, diuretic, and hypoglycemic effects.[1]
-
The Phenoxyacetic Acid Moiety: Phenoxyacetic acid derivatives are widely recognized for their role as systemic herbicides, acting as synthetic auxins that disrupt normal plant growth.[3] This class of compounds also demonstrates other biological activities, with some derivatives showing potential as anticancer and antioxidant agents.[4]
The conjugation of these two moieties aims to create novel compounds with potentially enhanced or entirely new biological activities, reduced toxicity, and unique mechanisms of action.[5] This guide will explore the scientific underpinnings of this promising class of molecules.
Synthetic Strategies
The synthesis of sulfonamide phenoxyacetic acid derivatives typically involves a multi-step process that combines established organic chemistry reactions. The general approach involves the synthesis of a phenoxyacetic acid ester, followed by chlorosulfonation and subsequent amidation to form the sulfonamide.
General Synthesis Workflow
Caption: General workflow for the synthesis of sulfonamide phenoxyacetic acid derivatives.
Experimental Protocol: Synthesis of 2-Chloro-4-sulfonamide-phenoxyacetic Acid
This protocol details a representative synthesis of a sulfonamide phenoxyacetic acid derivative.
Step 1: Chlorosulfonation of the Phenoxyacetic Acid Ester
-
Cool 0.7 moles of chlorosulfonic acid to 0–5 °C in an ice bath.
-
Slowly add 0.1 moles of the corresponding methyl phenoxyacetate ester in small portions, ensuring the temperature does not exceed 5 °C.
-
Maintain the reaction mixture at this temperature for 30–40 minutes with continuous stirring.
-
Gradually raise the temperature to 30–35 °C and hold for 90–100 minutes to facilitate the formation of the sulfonyl chloride.
-
Cool the reaction mass to 5–6 °C and carefully pour it into an ice-water mixture with vigorous stirring to precipitate the sulfonyl chloride and decompose any unreacted chlorosulfonic acid.
-
Filter the precipitate and wash with water until the pH of the filtrate is approximately 6.5.
-
Recrystallize the product from a 2:1 water-acetone mixture and dry at a temperature below 40 °C.
Step 2: Amidation to Form the Sulfonamide Ester
-
Treat the sulfonyl chloride intermediate with a solution of ammonia (1:2 molar ratio) with continuous stirring for 30 minutes.
-
The corresponding sulfonamide ester will precipitate out of solution.
-
Filter the precipitate and recrystallize it from a 2:1 ethanol-water mixture.
Step 3: Hydrolysis to the Final Acid
-
Hydrolyze the sulfonamide ester with a hot aqueous solution of sodium hydroxide (1:1 molar ratio) at reflux for 30 minutes.
-
Treat the solution with activated charcoal and filter.
-
Cool the clear filtrate and acidify with 10% hydrochloric acid to a pH of 2.
-
The final sulfonamide phenoxyacetic acid product will precipitate.
-
Filter, dry, and recrystallize the product from a 2:1 ethanol-water mixture.
Biological Activities and Therapeutic Potential
The hybrid nature of sulfonamide phenoxyacetic acid derivatives imparts a broad spectrum of potential biological activities. Research is ongoing to fully elucidate their therapeutic and agrochemical applications.
Antimicrobial Activity
Building upon the established antibacterial properties of sulfonamides, these derivatives are being investigated against a range of bacterial pathogens. The mechanism of action is presumed to be similar to traditional sulfa drugs, involving the inhibition of folate biosynthesis.
Quantitative Data on Antimicrobial Activity
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfonamide Derivative 1a | Staphylococcus aureus ATCC 25923 | 64 - 256 | [6] |
| Sulfonamide Derivative 1b | Staphylococcus aureus ATCC 25923 | 64 - 512 | [6] |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus clinical isolates | 32 - 512 | [7] |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus clinical isolates | 32 - 512 | [7] |
Note: The data presented is for general sulfonamide derivatives and further research is needed to establish the specific MIC values for sulfonamide phenoxyacetic acid derivatives.
Anticancer Activity
The sulfonamide moiety is present in several anticancer drugs, and phenoxyacetamide derivatives have also shown cytotoxic effects against cancer cell lines.[2][4] The proposed mechanisms of action for sulfonamide-based anticancer agents are diverse and include carbonic anhydrase inhibition, cell cycle arrest, and disruption of microtubule assembly.[1]
Quantitative Data on Anticancer Activity
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phenoxyacetamide Derivative I | HepG2 (Liver Cancer) | 1.43 | [4] |
| Phenoxyacetamide Derivative II | HepG2 (Liver Cancer) | 6.52 | [4] |
| Sulfonamide Derivative 13 | MCF-7 (Breast Cancer) | 0.0977 | [8] |
| Sulfonamide Derivative 18 | MCF-7 (Breast Cancer) | 0.1773 | [8] |
Note: This table includes data for phenoxyacetamide and general sulfonamide derivatives. Specific IC₅₀ values for sulfonamide phenoxyacetic acid derivatives against various cancer cell lines are a key area for future research.
Herbicidal and Plant Growth-Regulating Activity
The phenoxyacetic acid component is a well-known herbicide.[3] The combination with a sulfonamide group may modulate this activity, potentially leading to new herbicides with improved selectivity or a different spectrum of action. Some sulfonamide derivatives have also been investigated as plant growth-stimulators.[5]
Quantitative Data on Herbicidal Activity
| Compound ID | Plant Species | IC₅₀ (mmol/L) | Reference |
| p-menth-3-en-1-propyl-sulfamide | Echinochloa crusgalli (stem) | 0.36 | [9] |
| p-menth-3-en-1-propyl-sulfamide | Echinochloa crusgalli (root) | 0.17 | [9] |
| Longifolene-derived phenoxyacetate 6b | Brassica campestris | ~0.0002 | [10] |
| Longifolene-derived phenoxyacetate 6c | Brassica campestris | ~0.0002 | [10] |
Note: The data presented is for other sulfonamide and phenoxyacetic acid derivatives, highlighting the potential for herbicidal activity in the target compound class.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for designing more potent and selective agents.
Key Structural Features and Their Influence on Activity
Sources
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comprehensive Technical Guide on 2-(4-(Methylsulfonamido)phenoxy)acetic Acid: Chemical Identifiers, Metabolic Pathways, and Analytical Profiling
Executive Summary
In the landscape of cardiovascular pharmacology and drug development, the rigorous tracking of active pharmaceutical ingredients (APIs) and their downstream metabolites is a regulatory and clinical imperative. 2-(4-(Methylsulfonamido)phenoxy)acetic acid (CAS: 103790-20-1) is a critical chemical entity in this domain[1]. Recognized primarily as UK-80725 or Dofetilide Impurity 2 , this compound is the primary inactive metabolite of the Class III antiarrhythmic agent dofetilide (Tikosyn)[2],.
This whitepaper provides an in-depth technical analysis of its chemical properties, its role in CYP3A4-mediated pharmacokinetics, and a self-validating analytical methodology for its quantification in biological matrices and pharmaceutical formulations.
Chemical Identity and Structural Characteristics
This compound is characterized by a sulfonamide group attached to a phenoxyacetic acid core. This structure is a direct artifact of the enzymatic cleavage of the parent dofetilide molecule. Table 1 summarizes the core quantitative data and identifiers for this compound.
Table 1: Chemical Identifiers and Quantitative Data
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 103790-20-1[1] |
| Molecular Formula | C9H11NO5S |
| Molecular Weight | 245.25 g/mol |
| Common Synonyms | Dofetilide Impurity 2, UK-80725, [4-[(Methylsulfonyl)amino]phenoxy]acetic Acid[1], |
| Parent Drug | Dofetilide (Tikosyn)[2] |
| Isotopic Standard | This compound-13C (TRC-M332217)[3] |
Pharmacological Context: Dofetilide Metabolism
Dofetilide is a highly selective inhibitor of the rapid component of the delayed rectifier potassium current (
While approximately 80% of a dofetilide dose is excreted unchanged in the urine via active tubular secretion, the remaining fraction undergoes hepatic metabolism[5]. This metabolic clearance is predominantly mediated by the cytochrome P450 isoenzyme CYP3A4 [5].
The metabolic cascade proceeds via the N-dealkylation of dofetilide's central tertiary amine. This yields an unstable intermediate that is rapidly oxidized into the terminal carboxylic acid derivative: this compound (UK-80725)[6]. Because UK-80725 is pharmacologically inactive, its formation represents a pure detoxification and clearance route.
Figure 1: CYP3A4-mediated metabolism of dofetilide to the inactive metabolite UK-80725.
Clinical Implication: Co-administration of dofetilide with strong CYP3A4 inhibitors (e.g., ketoconazole, macrolide antibiotics) suppresses the formation of UK-80725, leading to systemic accumulation of active dofetilide and severe cardiotoxicity[5].
Analytical Methodology: LC-MS/MS Profiling
To support pharmacokinetic (PK) studies and pharmaceutical impurity profiling (ICH Q3A guidelines), researchers must quantify UK-80725 at trace levels.
Causality in Experimental Design
Biological matrices like plasma and urine contain high concentrations of endogenous salts, proteins, and lipids that cause unpredictable ion suppression in the mass spectrometer source. To create a self-validating system , the protocol below mandates the use of a stable isotope-labeled internal standard (IS), specifically This compound-13C [3]. Because the
Furthermore, the mass spectrometer is operated in Negative Electrospray Ionization (ESI-) mode. The causality here is structural: UK-80725 contains a carboxylic acid moiety (the acetic acid group) which readily donates a proton to form a highly stable
Step-by-Step LC-MS/MS Protocol
Step 1: Sample Preparation & Internal Standard Spiking
-
Aliquot 100 µL of the biological sample (plasma or urine) into a clean microcentrifuge tube.
-
Spike the sample with 10 µL of the
-labeled internal standard working solution (e.g., 50 ng/mL of TRC-M332217). Vortex briefly to ensure equilibration.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Step 2: Protein Precipitation and Extraction
-
Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Rationale: The organic solvent denatures and precipitates plasma proteins, while the acidic environment ensures the carboxylic acid moiety of UK-80725 remains protonated, driving it into the organic phase.
-
Vortex vigorously for 2 minutes, then centrifuge at 14,000
g for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.
Step 3: UHPLC Chromatographic Separation
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Gradient: Initiate at 5% B, ramp to 95% B over 4 minutes.
-
Rationale: The gradient ensures that highly polar matrix components elute in the void volume, while the moderately polar UK-80725 is retained and separated from the more lipophilic parent drug, dofetilide.
Step 4: Mass Spectrometry Detection (MRM Mode)
-
Operate the triple quadrupole mass spectrometer in ESI negative mode.
-
Monitor the specific Multiple Reaction Monitoring (MRM) transitions. For UK-80725 (MW 245.25), the precursor ion is
at 244.2. Monitor the fragmentation to its dominant product ion. -
Simultaneously monitor the shifted
transition for the -labeled internal standard.
Step 5: Data Quantification
-
Calculate the peak area ratio of UK-80725 to the
-IS. Quantify the absolute concentration by plotting this ratio against a matrix-matched calibration curve.
Figure 2: LC-MS/MS workflow for the quantification of UK-80725 in biological matrices.
Conclusion
This compound (CAS: 103790-20-1) serves a dual role in pharmaceutical sciences: as a critical biomarker of CYP3A4-mediated dofetilide clearance (UK-80725) and as a monitored synthetic impurity (Dofetilide Impurity 2). By leveraging stable isotope dilution and negative-mode LC-MS/MS, researchers can achieve highly accurate, self-validating quantification necessary for modern drug safety and pharmacokinetic profiling.
References
-
LGC Standards. "Buy Online CAS Number 103790-20-1 - TRC - this compound". Available at:[1]
-
CymitQuimica. "CAS 103790-20-1: Acetic acid,2-[4-[(methylsulfonyl)amino]phenoxy]". Available at:[2]
-
Simson Pharma Limited. "Dofetilide Impurity 2 | CAS No- 103790-20-1". Available at:
-
LGC Standards. "this compound-13C". Available at:[3]
-
U.S. Food and Drug Administration (FDA). "NDA 20-931 Tikosyn Capsules (dofetilide capsules, Pfizer)". Available at:[6]
-
PubChem - NIH. "Dofetilide | C19H27N3O5S2 | CID 71329". Available at:[4]
-
StatPearls - NCBI Bookshelf. "Dofetilide". Available at:[5]
Sources
- 1. Buy Online CAS Number 103790-20-1 - TRC - this compound | LGC Standards [lgcstandards.com]
- 2. CAS 103790-20-1: Acetic acid,2-[4-[(methylsulfonyl)amino]p… [cymitquimica.com]
- 3. This compound-13C [lgcstandards.com]
- 4. Dofetilide | C19H27N3O5S2 | CID 71329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Predicted Metabolic Stability Profile: 2-(4-(Methylsulfonamido)phenoxy)acetic Acid
Executive Summary
This technical guide provides a predictive metabolic stability analysis of 2-(4-(Methylsulfonamido)phenoxy)acetic acid . Based on Structure-Activity Relationship (SAR) principles and functional group analysis, this molecule is predicted to exhibit high oxidative stability (Phase I) but moderate-to-high susceptibility to Phase II conjugation , specifically glucuronidation.
Key Predicted Liabilities:
-
Acyl Glucuronidation: The carboxylic acid tail is the primary site of metabolism, presenting a risk of reactive metabolite formation (acyl migration).
-
O-Dealkylation: The ether linkage represents a secondary, albeit slower, oxidative clearance pathway.
-
Renal Clearance: Due to high polarity (low LogD) at physiological pH, a significant fraction of the parent compound is predicted to be excreted unchanged.
Structural Deconstruction & Pharmacophore Analysis
To accurately predict metabolic fate, we must first deconstruct the molecule into its reactive pharmacophores.
Compound Structure:
| Functional Group | Physicochemical State (pH 7.[1]4) | Metabolic Liability | Risk Level |
| Carboxylic Acid ( | Ionized (Anionic). Increases solubility; limits passive permeability. | Phase II: UGT-mediated Acyl Glucuronidation. | High |
| Ether Linkage ( | Neutral. Stable scaffold. | Phase I: CYP450 O-dealkylation (cleavage).[2] | Moderate |
| Methanesulfonamide ( | Neutral to Weakly Acidic. Polar. | Phase II: N-Glucuronidation. Phase I: Oxidatively stable. | Low |
| Phenyl Ring ( | Lipophilic core. | Phase I: Aromatic Hydroxylation. | Low |
The Polarity Factor
The presence of the carboxylic acid (
Predicted Metabolic Pathways[3]
The following graph illustrates the predicted metabolic tree. The parent compound sits at the center, with the dominant pathways branching outward.
Caption: Predicted metabolic map highlighting the dominance of acyl glucuronidation (M2) over oxidative dealkylation (M1).
Primary Pathway: Acyl Glucuronidation (M2)
The carboxyl group is a "soft spot" for Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes.
-
Mechanism: Direct nucleophilic attack of the carboxylate oxygen on UDP-glucuronic acid.
-
Toxicity Warning: Acyl glucuronides are chemically reactive. They can undergo acyl migration (moving the drug moiety from the 1-
position to 2, 3, or 4 positions on the sugar ring).[3] These isomers can covalently bind to plasma proteins (haptenization), potentially leading to Idiosyncratic Drug Toxicity (IDT).
Secondary Pathway: O-Dealkylation (M1)
CYP enzymes (likely CYP2C9 or CYP2D6) can attack the methylene carbon adjacent to the ether oxygen.
-
Mechanism: Hydrogen abstraction
Hemiacetal formation Spontaneous collapse. -
Result: Cleavage of the acetic acid tail, yielding the phenol metabolite.
Experimental Validation Framework
To validate these predictions, a standard "Tier 1" metabolic stability screen is insufficient. The presence of the carboxylic acid requires a specific focus on Phase II conjugation and reactive metabolite trapping.
Protocol: Comparative Intrinsic Clearance ( )
This protocol differentiates between oxidative (CYP) and conjugative (UGT) clearance.
Materials:
-
Test Compound (10 mM DMSO stock).
-
Pooled Human Liver Microsomes (HLM).[1]
-
Cofactors: NADPH (for CYPs) and UDPGA (for UGTs).
-
Pore-forming agent: Alamethicin (required to access intraluminal UGTs).
Workflow:
-
Preparation: Dilute test compound to 1
M in phosphate buffer (pH 7.4). -
Incubation A (Phase I Only): HLM + NADPH.
-
Incubation B (Phase II Only): HLM + UDPGA + Alamethicin.
-
Incubation C (Global): HLM + NADPH + UDPGA + Alamethicin.
-
Sampling: Aliquot at
min. -
Quench: Add ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: LC-MS/MS (monitor parent depletion).
Interpretation:
-
If
(A) (B), the drug is primarily cleared by glucuronidation. -
If
(A) is negligible, the drug is oxidatively stable.
Protocol: Acyl Glucuronide Reactivity Assessment
If the acyl glucuronide (M2) is observed, its half-life (
-
Biosynthesis: Incubate parent with HLM + UDPGA to generate the glucuronide.
-
Degradation Assay: Isolate the glucuronide (or use the incubation mixture) and incubate in phosphate buffer (pH 7.4) at 37°C without enzymes.
-
Monitoring: Track the disappearance of the 1-
-acyl glucuronide and the appearance of isomers (2/3/4-acyl glucuronides) via LC-MS. -
Risk Threshold:
- hours: High Reactivity (High Risk).
- hours: Low Reactivity (Low Risk).
Strategic Optimization (SAR)
If the metabolic stability profile is unsatisfactory (e.g., rapid clearance via glucuronidation), the following structural modifications are recommended:
Caption: SAR strategies to mitigate carboxylic acid liabilities.
-
Bioisosteric Replacement: Replace the carboxylic acid with a Tetrazole ring. Tetrazoles have a similar
(~4.5-5.0) and are ionized at physiological pH, maintaining potency, but they are poor substrates for UGTs, eliminating the acyl glucuronide risk. -
Fluorination: Introduce fluorine atoms on the phenyl ring or the methylene group. This reduces electron density and can stabilize the ether linkage against oxidative cleavage (O-dealkylation).
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. [Link]
-
Regan, S. L., et al. (2010). Acyl Glucuronides: The Good, the Bad, and the Ugly. Annual Reports in Medicinal Chemistry, 45, 347-361. [Link]
-
Smith, D. A., & Obach, R. S. (2006). Metabolites in Safety Testing (MIST): Considerations of Mechanisms of Toxicity with Dose, Abundance, and Duration of Treatment. Chemical Research in Toxicology, 19(12), 1570-1579. [Link]
-
Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity, 4(9), 2031-2122. [Link]
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]
Sources
- 1. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Toxicity Profile of 2-(4-(Methylsulfonamido)phenoxy)acetic acid
Executive Summary
This technical guide provides a comprehensive analysis of the safety and toxicological profile of the novel chemical entity, 2-(4-(Methylsulfonamido)phenoxy)acetic acid (CAS No. 103790-20-1). As a compound of interest for researchers and drug development professionals, understanding its potential hazards is paramount for safe handling and progression through the development pipeline. It must be noted that, as of the date of this publication, a comprehensive, publicly available Safety Data Sheet (SDS) and a full toxicological dossier for this specific molecule are not available.
Therefore, this guide adopts a scientifically rigorous approach based on structural analogy and predictive toxicology—a methodology commonly employed in the early stages of chemical assessment. We will infer a provisional safety profile by conducting a "read-across" analysis from well-characterized structural analogues, including the phenoxyacetic acid class of herbicides and compounds containing the sulfonamide functional group.
Crucially, this document also serves as a practical whitepaper, outlining a validated, tiered experimental workflow for definitively characterizing the toxicological properties of this compound. This proposed testing strategy is grounded in internationally recognized OECD guidelines and industry best practices, providing a clear roadmap for generating the requisite data for a robust risk assessment.
Compound Identification and Physicochemical Profile
This compound is an organic molecule featuring a phenoxyacetic acid core substituted with a methylsulfonamido group. This unique combination of functional groups necessitates a careful evaluation of its chemical properties and potential biological activities.
Table 1: Estimated Physicochemical Properties of this compound and a Close Structural Analogue
| Property | Estimated Value for Target Compound | Value for 2-[4-(Methanesulfonamidomethyl)phenoxy]acetic acid[1] | Rationale for Estimation |
| IUPAC Name | 2-[4-(methanesulfonamido)phenoxy]acetic acid | 2-[4-(methanesulfonamidomethyl)phenoxy]acetic acid | N/A |
| CAS Number | 103790-20-1[2][3] | N/A | N/A |
| Molecular Formula | C₉H₁₁NO₅S[2] | C₁₀H₁₃NO₅S | Based on chemical structure. |
| Molecular Weight | 245.26 g/mol | 259.28 g/mol | Calculated from the molecular formula. |
| XLogP3 | ~0.5 | 0.4 | The sulfonamido group is expected to have similar lipophilicity to the sulfonamidomethyl group. |
| Hydrogen Bond Donors | 2 | 2 | Both structures contain an -NH- and a -COOH group. |
| Hydrogen Bond Acceptors | 6 | 6 | Both structures contain sulfonyl oxygens, an ether oxygen, and carboxyl oxygens. |
| Topological Polar Surface Area | ~100 Ų | 101 Ų | The polar surface areas of the core functional groups are nearly identical. |
Note: Properties for the target compound are estimated based on its structure and comparison to the closely related compound 2-[4-(Methanesulfonamidomethyl)phenoxy]acetic acid (PubChem CID: 28287298), as specific experimental data is not publicly available.
Provisional Safety and Handling (Inferred from Analogues)
In the absence of a specific Safety Data Sheet (SDS), a provisional hazard assessment is constructed based on the known hazards of the phenoxyacetic acid and sulfonamide chemical classes.
Inferred Hazard Identification
The phenoxyacetic acid scaffold is associated with irritant properties.[4][5][6][7] The sulfonamide group, while generally of low toxicity, is a well-known structural alert for potential hypersensitivity reactions in susceptible individuals.[8][9]
Table 2: Provisional GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Basis for Provisional Classification |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on LD50 data for phenoxyacetic acid (1500 mg/kg, rat).[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Common classification for phenoxyacetic acid and its derivatives.[5][6] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Common classification for phenoxyacetic acid and its derivatives.[5][6] |
| Respiratory Sensitization | Data Not Available | - | No specific data for analogues. |
| Skin Sensitization | Possible | H317: May cause an allergic skin reaction | The sulfonamide moiety is a known structural alert for hypersensitivity.[8][9] |
Recommended Handling and Personal Protective Equipment (PPE)
Given the unknown toxicological profile, all work with this compound should be conducted by trained personnel in a well-ventilated laboratory environment, preferably within a chemical fume hood.
-
Engineering Controls: Use a certified chemical fume hood to minimize inhalation exposure.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a standard laboratory coat. Avoid exposing open cuts or wounds.
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures (Provisional)
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Inferred Toxicological Profile via Structural Read-Across
This section delves into the potential toxicological properties of this compound by comparing it to well-studied analogues. This read-across approach is a cornerstone of modern predictive toxicology.[10]
Table 3: Structural and Toxicological Comparison of Analogues
| Compound | Structure | Key Toxicological Endpoints of Concern |
| This compound (Target) | O=C(O)COC1=CC=C(NS(C)(=O)=O)C=C1 | Unknown; Inferred from analogues below. |
| Phenoxyacetic acid | O=C(O)COc1ccccc1 | Skin, eye, and respiratory irritation. Harmful if swallowed (Oral LD50 rat: ~1500 mg/kg).[4][5] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | O=C(O)COc1cc(Cl)ccc1Cl | Kidney and liver toxicity at high doses. Evidence for carcinogenicity is conflicting and debated (IARC Group 2B: "possibly carcinogenic").[11][12][13][14] Neurotoxic effects at very high doses.[13] |
| MCPA (2-methyl-4-chlorophenoxyacetic acid) | O=C(O)COc1cc(Cl)ccc1C | Kidney and liver toxicity.[15] Acute poisoning can lead to renal injury and has a notable case-fatality rate in humans.[16] |
| Sulfamethoxazole (Antibacterial Sulfonamide) | Cc1cc(NS(=O)(=O)c2ccc(N)cc2)no1 | Hypersensitivity (allergic) reactions. Potential for nephrotoxicity (crystal nephropathy).[17] |
Predicted Toxicokinetics and Metabolism
The metabolism of phenoxyacetic acids in biological systems is reasonably well-understood. The primary metabolic pathways involve:
-
Ether Bond Cleavage: The ether linkage between the phenyl ring and the acetic acid side chain can be cleaved, yielding 4-(methylsulfonamido)phenol and a two-carbon unit.[18]
-
Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation, a common detoxification pathway.[19][20][21][22]
-
Conjugation: The resulting hydroxylated metabolites or the parent carboxylic acid can be conjugated with glucuronic acid or sulfate to facilitate excretion.
Caption: Generalized metabolic pathway for phenoxyacetic acids.
Acute Toxicity
Based on analogues like phenoxyacetic acid (LD50 ~1500 mg/kg) and MCPA (LD50 ~700 mg/kg in rats), it is prudent to assume that the target compound possesses moderate acute oral toxicity.[4][15] Human poisoning cases with MCPA highlight the potential for severe outcomes, including kidney injury and death, following large ingestions.[16]
Genotoxicity
The genotoxicity data for chlorinated phenoxyacetic acids like 2,4-D are mixed. While some studies have suggested potential mutagenic or clastogenic effects, regulatory bodies have often concluded there is insufficient evidence for DNA damage under physiological conditions.[13] Given this ambiguity within the chemical class, a direct assessment of the target compound's genotoxic potential is essential.
Chronic Toxicity and Carcinogenicity
Recommended Experimental Workflow for Definitive Toxicity Characterization
For any novel compound intended for further development, a structured, data-driven approach to safety assessment is mandatory. The following tiered workflow, based on OECD guidelines, provides a robust framework for characterizing the toxicity of this compound.
Sources
- 1. 2-[4-(Methanesulfonamidomethyl)phenoxy]acetic acid | C10H13NO5S | CID 28287298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ácido 2-(4-(metilsulfonamido)fenoxi)acético, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.es]
- 3. This compound-13C [lgcstandards.com]
- 4. phenoxyacetic acid, 122-59-8 [thegoodscentscompany.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.fr [fishersci.fr]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 10. toxometris.ai [toxometris.ai]
- 11. 2,4-D Fact Sheet [npic.orst.edu]
- 12. usrtk.org [usrtk.org]
- 13. Review of 2,4-dichlorophenoxyacetic acid (2,4-D) epidemiology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cdn.who.int [cdn.who.int]
- 16. Epidemiology and renal injury following 2-methyl-4-chlorophenoxyacetic acid (MCPA) poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 19. academic.oup.com [academic.oup.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. scilit.com [scilit.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfonamide [pdb101.rcsb.org]
The Architectural Keystone of Class III Antiarrhythmics: History, Discovery, and Synthesis of 2-(4-(Methylsulfonamido)phenoxy)acetic acid
Introduction & Historical Context
In the late 1980s and early 1990s, the pharmaceutical industry recognized a critical need for highly selective antiarrhythmic drugs. Older agents, such as amiodarone, were effective but plagued by extracardiac toxicity and mixed ion-channel interference. In response, to identify selective blockers of the rapid component of the delayed rectifier potassium current (
At the very core of dofetilide’s molecular architecture lies 2-(4-(Methylsulfonamido)phenoxy)acetic acid (CAS 103790-20-1). Far from being a mere byproduct or generic impurity, this compound is the pivotal "left-wing" synthon in the convergent synthesis of the drug[3]. Its discovery and utilization represent a masterclass in process chemistry, where molecular symmetry, chemoselectivity, and pharmacophore placement dictate the entire synthetic strategy.
Chemical Significance & Pharmacophore Mapping
The structure of dofetilide is characterized by its pseudo-symmetry, requiring two terminal methanesulfonamide groups. These groups act as critical hydrogen-bond donors within the central cavity of the target ion channel.
-
The Sulfonamide Anchor: The methanesulfonamide moiety on the phenoxyacetic acid provides the exact electrostatic profile needed to interact with polar residues in the hERG pore.
-
The Phenoxyacetic Acid Linker: The ether oxygen and the two-carbon acetate chain provide optimal spatial flexibility. When converted to an amine linkage in the final drug, it allows the molecule to adopt a folded conformation, maximizing binding affinity to both
[4].
Convergent Synthesis Workflow (Methodology)
The industrial synthesis of dofetilide relies on a highly controlled convergent approach. Linear alkylation strategies (e.g., reacting a secondary amine directly with a bromoethyl-phenoxy derivative) are notoriously plagued by over-alkylation, leading to quaternary ammonium byproducts and poor yields[3]. To ensure absolute chemoselectivity, process chemists utilize an amide coupling followed by a targeted reduction.
Step 1: Synthesis of the Synthon (CAS 103790-20-1)
-
Selective Sulfonylation: 4-Aminophenol is reacted with methanesulfonyl chloride in the presence of anhydrous pyridine at 0°C.
-
Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, ensuring selective N-sulfonylation over O-sulfonylation due to the higher nucleophilicity of the amine.
-
-
Directed Alkylation: The resulting N-(4-hydroxyphenyl)methanesulfonamide is treated with ethyl bromoacetate and potassium carbonate (
) in DMF.-
Causality:
is a mild base that selectively deprotonates the more acidic phenolic hydroxyl (pKa ~9.5) over the sulfonamide nitrogen (pKa ~10.5), strictly directing the ether formation and preventing N-alkylation.
-
-
Hydrolysis: Saponification with aqueous NaOH followed by acidification with HCl yields the free this compound.
Step 2: Amide Coupling (The Convergent Step)
-
Activation: The acetic acid derivative is dissolved in anhydrous dichloromethane (DCM) and activated using EDC (1.2 eq) and HOBt (1.2 eq).
-
Causality: HOBt forms a highly reactive but stable active ester. This prevents the degradation of the starting material and suppresses side reactions, ensuring a clean reaction profile.
-
-
Coupling: N-(4-(2-(methylamino)ethyl)phenyl)methanesulfonamide is added, and the reaction is stirred at room temperature for 12 hours.
-
Self-Validating Stop Condition: The reaction is continuously monitored via LC-MS. The protocol dictates that the reaction is only quenched upon the complete disappearance of the mass ion for the starting amine, ensuring zero unreacted amine carries over to the aggressive reduction step.
Step 3: Chemoselective Reduction
-
Reduction: The purified amide intermediate is dissolved in anhydrous THF and treated with Borane-THF complex (
) at reflux. -
Causality: Borane is specifically chosen over Lithium Aluminum Hydride (
). While is a powerful reducing agent, it risks cleaving the sensitive sulfonamide bonds. Borane is highly chemoselective for amides, cleanly reducing the carbonyl to a methylene group to yield the final tertiary amine (dofetilide)[3].
Caption: Convergent synthesis logic of Dofetilide utilizing the phenoxyacetic acid intermediate.
Pharmacological Target & Mechanism of Action
Once synthesized from its phenoxyacetic acid precursor, dofetilide acts as a potent, highly specific blocker of the
Caption: Mechanism of action for Dofetilide targeting the hERG potassium channel to prolong APD.
Quantitative Data Summary
| Property / Parameter | Value | Scientific Significance |
| CAS Number | 103790-20-1 | Unique identifier for the phenoxyacetic acid intermediate. |
| Molecular Formula | Core building block containing the critical sulfonamide pharmacophore. | |
| Molecular Weight | 245.25 g/mol | Optimal size and steric profile for convergent amide coupling. |
| High-Affinity | Demonstrates potent, saturable | |
| Low-Affinity | Indicates the presence of a secondary receptor binding site. |
References
-
DOFETILIDE - New Drug Approvals. New Drug Approvals.[Link]
-
Dofetilide. Wikipedia.[Link]
-
High- and Low-Affinity Sites for [3H]Dofetilide Binding to Guinea Pig Myocytes. AHA Journals (Circulation Research).[Link]
- CN1453267A - New Dofetilide preparing method.
Sources
Methodological & Application
Step-by-step synthesis protocol for 2-(4-(Methylsulfonamido)phenoxy)acetic acid
Application Note: Optimized Step-by-Step Synthesis and Validation Protocol for 2-(4-(Methylsulfonamido)phenoxy)acetic Acid
Introduction and Strategic Rationale
This compound (CAS No. 103790-20-1) is a critical analytical reference standard and a well-documented primary metabolite of the Class III antiarrhythmic agent dofetilide[1]. In drug metabolism and pharmacokinetics (DMPK) studies, securing high-purity reference materials is paramount for accurate LC-MS/MS quantification.
This application note details a highly robust, self-validating four-step linear synthesis starting from commercially available 4-nitrophenol. By strategically ordering the functional group transformations—alkylation, reduction, sulfonylation, and saponification—we eliminate regioselectivity issues (such as competitive N- vs. O-alkylation) and avoid the need for complex chromatographic purifications.
Four-step linear synthesis of this compound from 4-nitrophenol.
Experimental Protocols and Mechanistic Causality
Step 1: Williamson Ether Synthesis of Ethyl 2-(4-nitrophenoxy)acetate
-
Causality & Design: The alkylation of 4-nitrophenol is executed using ethyl bromoacetate rather than ethyl chloroacetate. The bromide ion is a superior leaving group, which accelerates the SN2 displacement and allows the reaction to proceed smoothly at the boiling point of acetone (~56 °C). This lower temperature profile suppresses oxidative degradation of the phenoxide[2]. Potassium carbonate (K2CO3) is utilized as a mild base; its insolubility in acetone makes the post-reaction workup as simple as a mechanical filtration.
-
Procedure:
-
Charge a 500 mL round-bottom flask with 4-nitrophenol (13.9 g, 100 mmol), anhydrous K2CO3 (20.7 g, 150 mmol), and acetone (200 mL).
-
Add ethyl bromoacetate (12.2 mL, 110 mmol) dropwise at room temperature.
-
Attach a reflux condenser and heat the suspension to reflux for 4 hours.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The distinct bright yellow color of the starting phenoxide anion will gradually diminish, indicating consumption of the starting material.
-
Cool the mixture to room temperature, filter through a sintered glass funnel to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Recrystallize the crude residue from ethanol to yield pure Intermediate 1 as pale yellow crystals.
-
Step 2: Catalytic Hydrogenation to Ethyl 2-(4-aminophenoxy)acetate
-
Causality & Design: Reduction of the nitro group is achieved via catalytic hydrogenation over 10% Pd/C. This method is explicitly chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl2) to ensure a high-purity profile devoid of heavy metal contaminants, which is a strict requirement for downstream pharmaceutical reference standards.
-
Procedure:
-
Dissolve ethyl 2-(4-nitrophenoxy)acetate (20.0 g, 88.8 mmol) in absolute ethanol (200 mL) in a heavy-walled hydrogenation flask.
-
Carefully add 10% Pd/C (2.0 g, 10% w/w) under a blanket of argon to prevent auto-ignition.
-
Purge the flask with hydrogen gas and maintain under an H2 balloon (1 atm) at room temperature for 12 hours.
-
Self-Validation Checkpoint: LC-MS analysis will confirm the complete disappearance of the nitro compound (m/z 226) and the emergence of the primary aniline (m/z 196).
-
Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with hot ethanol (50 mL).
-
Concentrate the filtrate to afford Intermediate 2 as a light brown oil that solidifies upon standing.
-
Step 3: Sulfonylation to Ethyl 2-(4-(methylsulfonamido)phenoxy)acetate
-
Causality & Design: The formation of the sulfonamide requires precise control to prevent over-reaction. Pyridine is employed as both an acid scavenger and a nucleophilic catalyst (forming a highly reactive sulfonylpyridinium intermediate). By maintaining the reaction strictly at 0 °C during the addition of methanesulfonyl chloride (MsCl), we kinetically trap the mono-sulfonylated product and prevent the formation of the N,N-bis(methylsulfonyl) byproduct[3].
-
Procedure:
-
Dissolve ethyl 2-(4-aminophenoxy)acetate (15.0 g, 76.8 mmol) in anhydrous dichloromethane (150 mL) and pyridine (12.4 mL, 153.6 mmol).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add MsCl (6.5 mL, 84.5 mmol) dropwise over 30 minutes to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Self-Validation Checkpoint: TLC (Hexane:EtOAc 1:1) will show the complete consumption of the highly polar aniline intermediate.
-
Quench the reaction with 1M aqueous HCl (100 mL) to neutralize excess pyridine. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate to yield Intermediate 3.
-
Step 4: Saponification to this compound
-
Causality & Design: The final deprotection utilizes lithium hydroxide (LiOH) in a biphasic THF/water system. LiOH is significantly milder than NaOH or KOH, effectively hydrolyzing the ethyl ester without risking the cleavage of the newly formed sulfonamide bond. Removing the THF prior to acidification is a critical physical chemistry step; it ensures the target molecule precipitates cleanly from the aqueous phase rather than separating as an intractable oil.
-
Procedure:
-
Dissolve Intermediate 3 (18.0 g, 65.9 mmol) in THF (100 mL).
-
Add a solution of LiOH·H2O (5.5 g, 131.8 mmol) in distilled water (50 mL).
-
Stir the biphasic mixture vigorously at room temperature for 2 hours.
-
Self-Validation Checkpoint: The reaction mixture will transition from a biphasic suspension to a clear, homogeneous solution as the water-soluble lithium carboxylate salt forms.
-
Remove the THF under reduced pressure (rotary evaporator, 40 °C).
-
Cool the remaining aqueous phase to 0 °C and slowly acidify to pH 2 using 1M HCl.
-
Collect the resulting white precipitate via vacuum filtration, wash with ice-cold water (3 × 30 mL), and dry in a vacuum oven at 50 °C for 12 hours.
-
Downstream processing and analytical validation workflow for the final target compound.
Quantitative Data and Analytical Checkpoints
To ensure the integrity of the self-validating system, the following table summarizes the expected quantitative yields and critical analytical markers for each stage of the synthesis.
Table 1: Expected Yields and Analytical Characterization Data
| Compound | MW ( g/mol ) | Expected Yield (%) | Target Purity | LC-MS[M+H]⁺ | Key ¹H NMR Signals (DMSO-d₆, ppm) |
| Intermediate 1 | 225.20 | 92 - 95 | > 98% | 226.1 | 8.2 (d, 2H), 7.1 (d, 2H), 4.9 (s, 2H) |
| Intermediate 2 | 195.22 | 96 - 99 | > 95% | 196.1 | 6.7 (d, 2H), 6.5 (d, 2H), 4.6 (s, 2H) |
| Intermediate 3 | 273.30 | 85 - 88 | > 98% | 274.1 | 9.5 (s, 1H), 7.1 (d, 2H), 4.7 (s, 2H) |
| Final Product | 245.25 | 88 - 92 | > 99% | 246.0* | 13.0 (br s, 1H), 9.5 (s, 1H), 4.6 (s, 2H) |
*Note: The final product is highly amenable to negative ion mode electrospray ionization (ESI-), prominently displaying the [M-H]⁻ ion at m/z 244.0.
References[1] Buy Online CAS Number 103790-20-1 - TRC - this compound, LGC Standards,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2JzGgsSq29nqDNeoJ_LPPAoZ-gIXdSmgX0V1aU997HITgB2FTwYZVTMIVnZMFaIicvc8ooVT-YNDv6xeZztVivI1mzEG4VhJRKkWZz9MJXIIBk9jGOinQVGbHxhRnaqaBaIoRecISBRE1Qw==[2] Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents, ResearchGate,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHOjhgvZKjvOKw4xdlP1Gc99uWU25GhPD9lKXxaIOBeoi824Iyd9rvtCND3qfzQddTHrElHy5CW4eDPceNN-K8e6u3fl44kRVhZVXGrzntxi2M6a6UApDCxMfJdz8p6752VzAH3G3IDhZrxbMbOo_pPRB90mM5aVTxs9lgt-1YVs4bynWBrebsgNcxJK_OAkMjUVRkJSOBCEcGI-fNsCnIHyiV0zyVxODE1eP9trzmKD2YJQmVNz3n8wdV7qH0YPyKcEtGIis=[3] Ethyl 2-(4-methylphenylsulfonamido)acetate | C11H15NO4S | CID 230685, PubChem,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHifeZVTjNCW9KEBTw4EAdOT8zYiy8MXBC8P2eW9dmACE6Ngn3aIXPiDsDXXIp0qIm-p_QHehDLEQUyTSpgDfFjmQWmL0ZuHXnBksfLk6m0tpLil_F9HT5qc4d3CvroWQFcpruHC4krbPy598pTYAaMjleM0mF_z8XiDpzc6i2elpUBi3O2QmnoO_lP0UKW_A==
Sources
Optimal Solvent Selection and Formulation Protocols for 2-(4-(Methylsulfonamido)phenoxy)acetic Acid
Executive Summary & Physicochemical Profiling
The compound 2-(4-(Methylsulfonamido)phenoxy)acetic acid (Molecular Weight: ~245.25 g/mol ) is a bifunctional organic molecule frequently utilized as a stable isotope reference standard and a pharmaceutical intermediate [1][2]. Dissolving this compound effectively requires a precise understanding of its structural chemistry, specifically its two ionizable functional groups:
-
Phenoxyacetic Acid Moiety: The carboxylic acid group acts as a strong hydrogen bond donor and acceptor. Based on the structural analog phenoxyacetic acid, this group possesses a characteristic
of approximately 3.12–3.17 [3][4]. -
Methylsulfonamido Group: The
group is weakly acidic, typically exhibiting a between 8.5 and 9.5.
The Causality of Solubility:
At a low pH (e.g., in unbuffered water), both functional groups remain protonated and electrically neutral. The resulting high crystal lattice energy and lack of ionization render the compound poorly soluble in water. To overcome this, one must either disrupt the intermolecular hydrogen bonding using a strong polar aprotic solvent (like DMSO) or exploit the molecule's
Quantitative Solubility Profile
The following table summarizes the optimal solvent choices, the underlying thermodynamic mechanisms, and their appropriate downstream applications.
| Solvent System | Estimated Solubility | Causal Mechanism for Dissolution | Recommended Application |
| DMSO (Anhydrous) | High (>25 mg/mL) | High dielectric constant ( | Primary master stocks for in vitro cell culture and biochemical assays. |
| DMF / THF | High (>15 mg/mL) | Strong aprotic solvation of both the sulfonamide and carboxylic acid groups. | Chemical synthesis; anhydrous derivatization reactions. |
| Water (pH < 4.0) | Poor (<0.1 mg/mL) | Both functional groups are unionized. Hydrophobic forces dominate, causing precipitation. | Not recommended. |
| Aqueous Buffer (pH 7.4) | Moderate (2-5 mg/mL) | The carboxylic acid ( | In vivo dosing formulations; physiological buffers. |
| Methanol / Ethanol | Slight to Moderate | Protic solvents form H-bonds but lack the activation energy required to rapidly break the strong solid-state lattice. | Analytical chemistry (LC-MS/HPLC mobile phase preparation). |
Decision Workflow for Solvent Selection
Depending on whether the compound is being prepared for a biochemical assay or an animal model, the solvent pathway diverges significantly.
Fig 1: Decision workflow for solvent selection based on downstream experimental applications.
Self-Validating Experimental Protocols
Protocol A: Preparation of a 10 mM Master Stock for In Vitro Assays
Use this protocol when preparing the compound for enzymatic assays or cell culture where final DMSO concentrations must remain below 0.1% to prevent solvent-induced cytotoxicity.
Materials:
-
This compound powder
-
Anhydrous DMSO (≥99.9% purity, stored under argon)
-
Amber glass vials
Step-by-Step Methodology:
-
Weighing: Accurately weigh 2.45 mg of the compound into a sterile amber glass vial. (Causality: Amber glass prevents potential UV-induced degradation of the phenoxy ring).
-
Solvent Addition: Add exactly 1.0 mL of Anhydrous DMSO to achieve a 10 mM concentration. (Causality: Using anhydrous DMSO is critical; water absorption by hygroscopic DMSO reduces its solvation capacity, leading to micro-precipitation of the hydrophobic core).
-
Dissolution: Vortex the vial for 30 seconds, followed by mild sonication in a water bath at 37°C for 5 minutes. (Causality: Sonication provides localized cavitation energy to overcome the crystal lattice enthalpy, while mild heating increases the kinetic energy of the solvent molecules).
-
Self-Validation Check (The Tyndall Test): In a darkened room, shine a red or green laser pointer through the vial.
-
Pass: The laser beam is invisible as it passes through the liquid (confirms a true thermodynamic solution).
-
Fail: A visible beam pathway (Tyndall scattering) indicates undissolved micro-particles. If this occurs, repeat Step 3.
-
-
Storage: Aliquot into 50 µL single-use tubes and store at -20°C to prevent repeated freeze-thaw cycles.
Protocol B: Direct Aqueous Formulation for In Vivo Dosing
Injecting high concentrations of DMSO into animal models causes localized tissue necrosis and systemic toxicity. Because this compound possesses a carboxylic acid, we can bypass organic solvents entirely by exploiting its
Materials:
-
Phosphate-Buffered Saline (PBS), 1X, pH 7.4
-
0.1 M NaOH (Sterile)
-
0.1 M HCl (Sterile)
Step-by-Step Methodology:
-
Suspension: Weigh the required mass of the compound (e.g., 5.0 mg) into a sterile tube. Add 90% of the final target volume of PBS (pH 7.4). The solution will initially appear cloudy because the localized pH drops as the acid dissolves.
-
Ionization (Salt Formation): Dropwise, add 0.1 M NaOH while continuously vortexing until the solution turns completely clear. (Causality: The addition of a strong base forces the equilibrium of the phenoxyacetic acid (
3.17) toward the fully deprotonated carboxylate state, massively increasing aqueous solubility via ion-dipole interactions). -
Back-Titration: Measure the pH using a micro-probe. If the pH exceeds 7.8, carefully back-titrate with 0.1 M HCl until the pH rests between 7.4 and 7.6.
-
Volume Adjustment: Top off the tube with PBS to reach the final desired volume.
-
Self-Validation Check (Microscopic Stability): Withdraw a 10 µL aliquot and mix it with 90 µL of the target biological fluid (e.g., simulated plasma). Observe under a microscope at 10x magnification after 30 minutes.
-
Pass: No needle-like crystals are observed, validating that the formulation is thermodynamically stable and will not crash out upon intravenous or intraperitoneal injection.
-
References
-
Wikipedia. "Phenoxyacetic acid - Structure, Synthesis, and Properties". Available at: [Link]
Application Note: Quantitative Analysis of 2-(4-(Methylsulfonamido)phenoxy)acetic acid in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of 2-(4-(Methylsulfonamido)phenoxy)acetic acid in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) for sample cleanup, followed by rapid and selective analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to meet the rigorous standards required in drug development and clinical research, adhering to principles outlined in regulatory guidance.[1][2] All procedures are detailed to allow for direct implementation and adaptation by researchers in the field.
Introduction
This compound is an organic compound featuring a phenoxyacetic acid structure, a class of compounds found in various herbicides and pharmaceutical agents.[3][4] Its structure also includes a sulfonamide group, common in many therapeutic drugs. Accurate quantification of such molecules in biological matrices is critical for pharmacokinetic, toxicokinetic, and bioequivalence studies.[2] LC-MS/MS stands as the gold standard for this purpose due to its inherent selectivity, sensitivity, and speed.[2] This guide provides a comprehensive protocol, explaining the rationale behind key steps, from sample preparation to final detection.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a successful bioanalytical method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source & Implication for Method Development |
| Chemical Structure | The structure contains a carboxylic acid and a sulfonamide group, both of which are ionizable. The phenoxyacetic acid core is moderately hydrophobic. | |
| Molecular Formula | C₁₀H₁₃NO₅S | Used for calculating the exact and monoisotopic mass. |
| Molecular Weight | 259.28 g/mol | Determines the mass-to-charge ratio (m/z) of the precursor ion. |
| Monoisotopic Mass | 259.05144369 Da | The precise mass used for high-resolution mass spectrometry and precursor ion selection in tandem MS.[5] |
| XLogP3 | 0.4 | This value indicates moderate hydrophilicity. It suggests that while reversed-phase chromatography is suitable, the compound will likely elute relatively early with high aqueous mobile phase compositions. It also guides the choice of SPE sorbent and elution solvents.[5] |
| pKa (Predicted) | ~3-4 (Carboxylic Acid), ~9-10 (Sulfonamide NH) | The acidic carboxylic group dictates that the molecule will be negatively charged at neutral or basic pH and neutral at low pH. This is a critical parameter for optimizing both SPE and chromatographic separation.[6][7] |
Analytical Method Workflow
The overall analytical process is designed for efficiency and robustness, moving from sample preparation to data acquisition as illustrated below.
Caption: High-level workflow from sample receipt to final data analysis.
Detailed Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: SPE is employed to remove endogenous plasma components like proteins and phospholipids that can interfere with analysis and cause ion suppression in the mass spectrometer.[8][9] Given the analyte's acidic nature, a nonpolar extraction on a polymeric reversed-phase sorbent under acidic conditions is chosen.[6] Acidifying the sample protonates the carboxylic acid group, rendering the molecule neutral and promoting its retention on the hydrophobic sorbent.[6][10]
Materials:
-
Human plasma (K₂EDTA)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte, such as this compound-¹³C, is highly recommended.[11] If unavailable, a structurally similar compound with a close retention time can be used.
-
Polymeric Reversed-Phase SPE Cartridges (e.g., Agilent Bond Elut Plexa or equivalent)[6][10]
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (≥98%)
-
Acetonitrile (LC-MS Grade)
-
SPE Vacuum Manifold
Protocol:
-
Sample Thawing: Thaw frozen plasma samples at room temperature, then vortex gently to ensure homogeneity.
-
Internal Standard Spiking: To 200 µL of plasma, add 20 µL of the working internal standard solution (e.g., 1 µg/mL in 50:50 methanol:water).
-
Pre-treatment: Add 200 µL of 2% formic acid in water to the plasma sample. Vortex for 10 seconds. This step precipitates proteins and adjusts the pH to ensure the analyte is in its neutral form.[6]
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.
-
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge. Apply gentle vacuum to ensure a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Drying: Dry the cartridge under full vacuum for 5 minutes to remove residual water.
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the analyte and IS with 1 mL of acetonitrile.
-
-
Evaporation & Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution. The sample is now ready for injection.
-
Liquid Chromatography (LC) Parameters
Rationale: Reversed-phase chromatography is selected based on the analyte's moderate hydrophilicity (XLogP3 = 0.4). A C18 column provides sufficient retention. The mobile phase is acidified with formic acid.[12] This serves two purposes: 1) It keeps the analyte in its protonated, neutral form, ensuring good peak shape and retention, and 2) It provides protons for ionization in the MS source, although for this acidic compound, negative ion mode is chosen.[12] A gradient elution is used to ensure a sharp peak shape and efficient separation from any remaining matrix components.
Table 2: Suggested LC Parameters
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent UHPLC system |
| Column | Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometry (MS) Parameters
Rationale: Electrospray ionization (ESI) in negative ion mode is chosen. The carboxylic acid group readily deprotonates to form the [M-H]⁻ ion, which is highly stable and provides a strong signal.[3][7] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is used for its superior selectivity and sensitivity. The precursor ion ([M-H]⁻) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the collision cell, and a specific product ion is monitored in the third quadrupole.
Caption: Logic of Multiple Reaction Monitoring (MRM) for selective detection.
Table 3: Suggested MS/MS Parameters
| Parameter | Setting |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | ESI Negative |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | Compound |
| Analyte | |
| IS (¹³C) |
*Note: Product ions and collision energies must be optimized empirically by infusing a standard solution of the analyte into the mass spectrometer and performing product ion scans and collision energy ramping experiments. A likely fragmentation would involve the loss of the methylsulfonyl group or cleavage at the ether linkage.
Method Validation
The developed method must be validated according to regulatory guidelines, such as the FDA's M10 Bioanalytical Method Validation guidance, to ensure its reliability for intended use.[1][13][14]
Key Validation Parameters:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences are present at the retention times of the analyte and IS.
-
Calibration Curve: A calibration curve should be prepared in the biological matrix over the expected concentration range. A minimum of six non-zero standards should be used. The curve should be fitted with an appropriate regression model (e.g., linear or quadratic, with 1/x² weighting).
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High) in at least five replicates. Intra-day and inter-day precision (%CV) should not exceed 15% (20% at LLOQ), and accuracy (%RE) should be within ±15% (±20% at LLOQ).[2]
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution at the same concentration.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: The stability of the analyte must be assessed under various conditions relevant to sample handling and storage, including bench-top, freeze-thaw, and long-term storage stability.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound in human plasma. By leveraging a rationalized SPE procedure and optimized LC-MS/MS parameters, this method offers the selectivity, sensitivity, and robustness required for regulated bioanalysis. The provided parameters serve as an excellent starting point for method development and validation in any bioanalytical laboratory.
References
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS. [Link]
-
Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent Technologies. [Link]
-
Fractionation of Acidic, Neutral and Basic Drugs from Plasma with Polymeric SPE Cation Exchange, and an Agilent Bond Elut Plexa PCX. Agilent Technologies. [Link]
-
Development of generic liquid chromatography-mass spectrometry methods using experimental design. ACS Publications. [Link]
-
How to develop a lc-ms/ms method for acidic compounds plasma. Chromatography Forum. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. National Center for Biotechnology Information. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]
-
2-[4-(Methanesulfonamidomethyl)phenoxy]acetic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Agilent Technologies. [Link]
-
Solid-Phase Extraction. Chemistry LibreTexts. [Link]
-
Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Corporation. [Link]
-
Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. PubMed, National Center for Biotechnology Information. [Link]
Sources
- 1. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. lcms.cz [lcms.cz]
- 4. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-[4-(Methanesulfonamidomethyl)phenoxy]acetic acid | C10H13NO5S | CID 28287298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. agilent.com [agilent.com]
- 11. This compound-13C [lgcstandards.com]
- 12. lcms.cz [lcms.cz]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. hhs.gov [hhs.gov]
Storage and handling requirements for 2-(4-(Methylsulfonamido)phenoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a compound is fundamental to its safe handling. The table below summarizes the known and predicted properties of 2-(4-(Methylsulfonamido)phenoxy)acetic acid and its close analogs.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 56205-88-0 | [3] |
| Molecular Formula | C9H11NO4S | [3] |
| Molecular Weight | 229.25 g/mol | [3] |
| Appearance | Likely a solid crystalline powder (based on analogs) | [4] |
| Storage Temperature | Room temperature; +4°C for long-term storage of labeled compounds | [3][5] |
| Solubility | Information not available. Phenoxyacetic acids generally have limited water solubility but are soluble in organic solvents. | [6] |
| Stability | Stable under normal laboratory conditions. | [4] |
Hazard Identification and Safety Precautions
Based on the hazard profiles of related phenoxyacetic acid derivatives, this compound should be handled as a potentially hazardous substance. The primary hazards are expected to be:
-
Skin and Eye Irritation: Direct contact may cause irritation.[4][7][8]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[4]
-
Harmful if Swallowed: Ingestion may be harmful.[7]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of dust generation.
Experimental Workflow for Handling Solid this compound
Caption: Workflow for safely handling solid chemical compounds.
Storage and Stability
Proper storage is essential to maintain the integrity of the compound and prevent accidents.
-
Short-term Storage: Store at room temperature in a cool, dry, and well-ventilated area.[3]
-
Long-term Storage: For extended periods, especially for isotopically labeled versions, storage at +4°C is recommended to minimize potential degradation.[5]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.
-
Incompatible Materials: Store away from strong oxidizing agents.[9]
Protocols for Safe Handling and Use
Receiving and Unpacking
-
Upon receipt, visually inspect the package for any signs of damage.
-
Wear appropriate PPE before opening the package in a well-ventilated area, preferably a chemical fume hood.
-
Verify that the container is properly labeled and sealed.
Weighing and Solution Preparation
-
Work Area Preparation: Conduct all weighing and solution preparation in a chemical fume hood to minimize inhalation exposure.
-
Weighing:
-
Use a tared, sealed container to weigh the solid compound to avoid generating dust.
-
If direct weighing is necessary, do so on a clean, disposable weighing paper or boat.
-
-
Solution Preparation:
-
Add the solvent to the weighed compound slowly to avoid splashing.
-
Cap the container and mix by vortexing or sonication until fully dissolved.
-
Spill and Emergency Procedures
-
Minor Spills (Solid):
-
Alert others in the vicinity.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully sweep the material into a designated waste container.
-
Decontaminate the area with a suitable solvent and then wash with soap and water.
-
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[7]
Emergency Response Logic
Caption: Logical flow for responding to a chemical exposure incident.
Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
Biological Context and Rationale for Careful Handling
Phenoxyacetic acid derivatives are known for their biological activity. For instance, 2,4-dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide that mimics the plant hormone auxin, leading to uncontrolled growth and death in broadleaf weeds.[1] Studies on various phenoxyacetic acid derivatives have shown a range of biological effects, including potential toxicity.[2][6] Given this, it is prudent to assume that this compound may also possess significant biological activity. Therefore, the stringent handling procedures outlined in this document are not only to prevent acute exposure but also to minimize the risk of unforeseen biological effects from chronic, low-level exposure.
References
-
2-[4-(Methanesulfonamidomethyl)phenoxy]acetic acid | C10H13NO5S | CID 28287298. PubChem. [Link]
- Material Safety Data Sheet - MCPE Phenoxy Herbicide. Winfield Solutions, LLC.
-
2-[4-(2-Phenylethylsulfamoyl)phenoxy]acetic acid | C16H17NO5S | CID 3704629. PubChem. [Link]
- SAFETY DATA SHEET - (Methylsulfonyl)acetic Acid. TCI Chemicals.
- SAFETY DATA SHEET - (4-Methylphenoxy)acetic acid. Fisher Scientific.
-
2-[4-(Methanesulfonyloxy)phenyl]acetic acid | C9H10O5S | CID 28875463. PubChem. [Link]
- SAFETY DATA SHEET - 4-(Methylsulfonyl)phenylacetic acid. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 4-(Methylsulfonyl)phenylacetic acid. Fisher Scientific.
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]
-
Review of 2,4-dichlorophenoxyacetic acid (2,4-D) biomonitoring and epidemiology. ResearchGate. [Link]
-
Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. SciELO. [Link]
-
Protective effect of Morus macroura Miq. fruit extract against acetic acid-induced ulcerative colitis in rats: Involvement of miRNA-223 and TNFα/NFκB/NLRP3 inflammatory pathway. bioRxiv. [Link]
-
Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. calpaclab.com [calpaclab.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. This compound-13C [lgcstandards.com]
- 6. Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Yield Optimization of 2-(4-(Methylsulfonamido)phenoxy)acetic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 2-(4-(Methylsulfonamido)phenoxy)acetic acid (CAS: 103790-20-1). This molecule is a highly polar, zwitterionic-like intermediate crucial for the development of class III antiarrhythmic agents such as Dofetilide[1].
Synthesizing this compound with high yield and purity requires strict control over chemoselectivity and pH. This guide provides a mechanistic breakdown of the optimal synthetic route, a troubleshooting FAQ for common yield-loss events, and self-validating standard operating protocols (SOPs).
Section 1: Mechanistic Overview & Synthetic Strategy
The synthesis of this intermediate historically follows one of two pathways.
-
Route A (Suboptimal): Begins with 4-aminophenol, followed by sulfonylation, and finally O-alkylation.
-
Route B (Optimized): Begins with 4-nitrophenol, followed by O-alkylation, reduction, sulfonylation, and ester hydrolysis[2].
Route B is the authoritative standard. By installing the ether linkage before the sulfonamide group, we completely bypass the chemoselectivity issues associated with competitive N-alkylation.
Fig 1: Optimized synthetic workflow (Route B) for this compound.
Section 2: Troubleshooting Guides & FAQs
Q1: Why am I seeing significant N-alkylation impurities when reacting N-(4-hydroxyphenyl)methanesulfonamide with ethyl bromoacetate (Route A)?
Causality: This is a fundamental pKa conflict. The pKa of a standard phenol is ~10.0, whereas the pKa of an alkyl sulfonamide (like your starting material) is ~8.8. When you introduce a base like K₂CO₃, the sulfonamide nitrogen is deprotonated before the phenolic oxygen. Although the phenoxide is a harder nucleophile, the overwhelming concentration of the sulfonamide anion leads to competitive N-alkylation. Solution: Abandon Route A. Switch to Route B , where the O-alkylation is performed on 4-nitrophenol. Because 4-nitrophenol lacks the acidic sulfonamide proton, O-alkylation proceeds with 100% regiospecificity.
Q2: During the sulfonylation of ethyl 2-(4-aminophenoxy)acetate, LC-MS shows a major +78 Da impurity. What is it and how do I prevent it?
Causality: A mass addition of +78 Da indicates bis-mesylation (formation of the N,N-bis(methylsulfonyl) derivative). This occurs when strong bases like Triethylamine (TEA, pKa ~10.7) or DMAP are used. These bases are strong enough to deprotonate the newly formed secondary sulfonamide (pKa ~8.8), rendering the nitrogen nucleophilic again and inviting a second attack by Methanesulfonyl chloride (MsCl). Solution: Change your solvent and base to Pyridine . Pyridine (conjugate acid pKa ~5.2) is basic enough to neutralize the HCl byproduct and drive the reaction forward, but it is far too weak to deprotonate the resulting sulfonamide. Maintain the temperature at 0 °C and strictly limit MsCl to 1.05 equivalents.
Q3: My ester hydrolysis is complete by TLC, but my isolated yield of the final acid is <40%. Where is my product?
Causality: Your product is lost in the aqueous phase. The target molecule contains both a carboxylic acid (pKa ~3.5) and a sulfonamide (pKa ~8.8). If you acidify the reaction mixture to pH < 1 (a common default), the high ionic strength of the aqueous layer can cause the product to "oil out" rather than crystallize, or protonate heteroatoms, increasing solubility. Solution: You must precisely target the molecule's point of minimum solubility. Adjust the aqueous layer to exactly pH 2.5 . At this pH, the carboxylic acid is fully protonated (neutral), and the sulfonamide remains neutral, inducing rapid and near-quantitative crystallization.
Fig 2: Logical troubleshooting tree for diagnosing and resolving common yield loss mechanisms.
Section 3: Quantitative Data Summary
The following table summarizes the impact of reagent selection on chemoselectivity and overall yield, validating the protocols provided in Section 4.
| Synthetic Route | Base / Reagent | Major Impurity | Typical Yield | Causality / Mechanistic Note |
| Route A (Alkylation) | K₂CO₃ / DMF | N-alkylated product (25-40%) | 35-45% | Sulfonamide pKa (8.8) causes competitive deprotonation over phenol (pKa 10.0). |
| Route B (Alkylation) | K₂CO₃ / Acetone | None (Regiospecific) | 85-95% | Absence of competitive acidic protons on 4-nitrophenol ensures exclusive O-alkylation. |
| Route B (Sulfonylation) | TEA / DMAP | N,N-dimesylated product (15-20%) | 60-70% | Strong base deprotonates the newly formed sulfonamide, allowing second mesylation. |
| Route B (Sulfonylation) | Pyridine | Trace | 90-95% | Pyridine (pKa 5.2) is too weak to deprotonate the sulfonamide product, halting over-reaction. |
Section 4: Standard Operating Protocols (SOPs)
Below are the self-validating, step-by-step methodologies for the optimized Route B workflow.
Step 1: Regiospecific O-Alkylation
-
Charge a clean, dry reactor with 4-nitrophenol (1.0 eq), anhydrous acetone (10 volumes), and finely milled anhydrous K₂CO₃ (2.0 eq).
-
Add ethyl bromoacetate (1.1 eq) dropwise at room temperature under vigorous stirring.
-
Heat the mixture to reflux (approx. 56 °C) for 8 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).
-
Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Recrystallize the crude solid from hot ethanol to afford ethyl 2-(4-nitrophenoxy)acetate .
Step 2: Nitro Reduction
-
Dissolve ethyl 2-(4-nitrophenoxy)acetate in absolute ethanol (10 volumes).
-
Carefully add 10% Pd/C (0.05 eq by weight) under a nitrogen atmosphere.
-
Purge the vessel with Hydrogen gas and stir vigorously under an H₂ atmosphere (1 atm) at room temperature for 4 hours.
-
Filter the suspension through a pad of Celite to remove the catalyst. Warning: Do not let the Pd/C dry out; keep it wetted with solvent to prevent ignition.
-
Concentrate the filtrate to afford ethyl 2-(4-aminophenoxy)acetate as a pale oil/solid. Use immediately in the next step to prevent oxidative degradation.
Step 3: Controlled Sulfonylation
-
Dissolve ethyl 2-(4-aminophenoxy)acetate (1.0 eq) in anhydrous Pyridine (5 volumes) and cool the solution to 0 °C using an ice-water bath.
-
Add Methanesulfonyl chloride (MsCl) (strictly 1.05 eq ) dropwise over 30 minutes. Maintain the internal temperature below 5 °C.
-
Remove the ice bath and stir at room temperature for 2 hours.
-
Quench the reaction by pouring it into crushed ice water. Extract the aqueous mixture with Ethyl Acetate (3 x 5 volumes).
-
Wash the combined organic layers with cold 1M HCl to remove residual pyridine, dry over MgSO₄, and concentrate to yield ethyl 2-(4-(methylsulfonamido)phenoxy)acetate .
Step 4: Hydrolysis & Isoelectric Crystallization
-
Dissolve the ester from Step 3 in Tetrahydrofuran (THF) (5 volumes).
-
Add 1M aqueous LiOH (2.0 eq) and stir at room temperature for 3 hours until complete consumption of the ester is observed by LC-MS.
-
Remove the THF under reduced pressure (do not heat above 40 °C).
-
Cool the remaining aqueous layer to 0-5 °C.
-
Critical Step: Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop the addition when the pH reaches exactly 2.5 .
-
Stir the resulting thick white slurry for 1 hour at 0-5 °C to ensure complete crystallization.
-
Filter the precipitate, wash with ice-cold water, and dry under vacuum at 45 °C to yield the final This compound .
Section 5: References
-
Title: Dofetilide - Wikipedia Source: Wikipedia URL: [Link]
-
Title: US Patent 4,959,366: Methanesulfonanilide derivatives Source: USPTO / Google Patents URL:
Sources
Troubleshooting solubility issues of 2-(4-(Methylsulfonamido)phenoxy)acetic acid in aqueous buffers
Technical Support Center: 2-(4-(Methylsulfonamido)phenoxy)acetic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting strategies for solubility issues encountered with this compound in aqueous buffers. It is designed to move from fundamental principles to advanced, practical solutions in a user-friendly question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges.
Q1: I added this compound powder directly to my neutral pH buffer (e.g., PBS pH 7.4), and it won't dissolve. What's wrong?
A1: The issue lies in the chemical nature of the compound and the pH of your buffer. This compound is a weak acid due to its carboxylic acid group. In a neutral or acidic solution, it exists predominantly in its neutral, un-ionized form, which has very low water solubility. To dissolve it, you need to deprotonate the carboxylic acid into its much more soluble salt (carboxylate) form. This is achieved by increasing the pH of the solution.[1][2][3]
Q2: What is the quickest first step to try and solubilize my compound?
A2: The most straightforward approach is to increase the pH of your buffer. For a carboxylic acid, raising the pH to be at least 1.5 to 2 units above its acid dissociation constant (pKa) will dramatically increase solubility.[1] While the exact experimental pKa for this specific compound is not readily published, the pKa of its carboxylic acid group can be estimated to be around 3-4. Therefore, adjusting your buffer to a pH of 7.5 or higher should significantly improve solubility. A simple way to do this is by adding small amounts of a base like 1 M NaOH dropwise while stirring.
Q3: I dissolved the compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. Why?
A3: This is a common phenomenon called "anti-solvent precipitation." DMSO is an excellent organic solvent that can dissolve the neutral form of your compound at high concentrations. However, when this concentrated DMSO stock is diluted into an aqueous buffer (the "anti-solvent"), the compound's local concentration exceeds its solubility limit in the mixed solvent system, causing it to crash out of solution. The key is to ensure the final concentration of both the compound and the DMSO are low enough to be tolerated by the aqueous buffer.
Q4: What is the maximum percentage of DMSO I should use in my cell-based assay?
A4: For most cell-based assays, the final concentration of DMSO should be kept at or below 0.5% (v/v) to avoid solvent-induced artifacts or toxicity. Some robust cell lines may tolerate up to 1%, but this must be validated. Always include a "vehicle control" in your experiments (your final buffer containing the same percentage of DMSO as your test samples) to account for any effects of the solvent itself.
Section 2: Systematic Troubleshooting Guide
This section provides a structured approach to resolving persistent solubility challenges.
Understanding the Molecule
This compound has two key functional groups that influence its solubility: a carboxylic acid and a sulfonamide.
-
Carboxylic Acid (-COOH): This is the primary acidic center. At pH values below its pKa, it is protonated (-COOH) and poorly soluble. At pH values above its pKa, it is deprotonated (-COO⁻), forming a highly soluble carboxylate salt.[1]
-
Sulfonamide (-SO₂NH-): The N-H proton of the sulfonamide is also weakly acidic, but typically with a much higher pKa (around 9-10). While it contributes to the overall polarity, the carboxylic acid group dominates the solubility behavior in the physiological pH range.[2]
Physicochemical Properties Profile
| Property | Value | Source / Comment |
| Molecular Formula | C₉H₁₁NO₅S | - |
| Molecular Weight | 245.25 g/mol | (Calculated) |
| CAS Number | 103790-20-1 | [4] (For unlabelled compound) |
| Predicted pKa (Carboxylic Acid) | ~3-4 | Based on typical phenoxyacetic acids. This is the key handle for pH-based solubilization. |
| Predicted pKa (Sulfonamide) | ~9-10 | Less relevant for solubility at physiological pH but could be a factor in highly basic solutions. |
| Predicted XLogP3 | ~1.2 | This value suggests moderate lipophilicity. |
Note: Predicted values are estimations and should be experimentally verified for critical applications.
Troubleshooting Workflow
This workflow provides a step-by-step process to achieve complete solubilization.
Caption: A systematic workflow for troubleshooting solubility.
Section 3: Detailed Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol is the first method to attempt for preparing a fresh working solution directly in an aqueous buffer.
-
Objective: To dissolve the compound by converting it to its more soluble salt form.
-
Materials:
-
This compound powder
-
Aqueous buffer (e.g., HEPES, Tris, or PBS)
-
1 M NaOH solution
-
Calibrated pH meter
-
Stir plate and stir bar; water bath sonicator
-
-
Procedure:
-
Weigh the required amount of the compound and add it to your chosen buffer.
-
Place the suspension on a stir plate.
-
While stirring, add 1 M NaOH dropwise (e.g., 1-2 µL at a time for a 10 mL volume).
-
Monitor the pH and observe the dissolution of the solid. The powder should dissolve as the pH increases.
-
Continue adding NaOH until all the solid has dissolved. Aim for a final pH between 7.5 and 8.5.
-
Causality Check: If the compound dissolves completely, it confirms that the insolubility was due to the low pH.
-
(Optional) If dissolution is slow, gently warm the solution to 37°C or place it in a water bath sonicator for 5-10 minutes to expedite the process.
-
Once dissolved, you can carefully back-titrate with 1 M HCl to your desired final pH if necessary, but be aware that the compound may precipitate if the pH drops too low.
-
Sterile-filter the final solution through a 0.22 µm filter if required for your application.
-
Protocol 2: Preparation and Use of an Organic Stock Solution
Use this method when high concentrations are needed or when direct pH adjustment is not feasible.
-
Objective: To create a concentrated stock solution in an organic solvent that can be diluted into an aqueous buffer.
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO or Ethanol
-
Vortex mixer
-
Aqueous assay buffer, pre-warmed to 37°C
-
-
Procedure - Part A: Preparing the Stock
-
Weigh out the compound into a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of 100% DMSO (or ethanol) to achieve a high concentration (e.g., 10-50 mM).
-
Vortex vigorously until the compound is completely dissolved. Gentle warming (to 37°C) can assist if needed. This is your primary stock solution. Store appropriately (typically at -20°C or -80°C).
-
-
Procedure - Part B: Diluting into Aqueous Buffer
-
Warm your aqueous assay buffer to room temperature or 37°C. Warming can help increase the solubility limit.
-
Set your vortex mixer to a high setting.
-
While the aqueous buffer is vigorously vortexing, add the required volume of your DMSO stock solution drop-by-drop directly into the vortex.
-
Causality Explained: This rapid mixing prevents the formation of localized high concentrations of the compound, which is the primary cause of precipitation. It ensures the compound is dispersed and diluted quickly.
-
Ensure the final concentration of DMSO does not exceed the tolerance of your assay (e.g., <0.5%).
-
Visually inspect the final solution against a dark background for any signs of precipitation (Tyndall effect) or cloudiness. If the solution is clear, it is ready for use.
-
Section 4: Advanced Solubilization Strategies
If the above methods are insufficient, particularly for achieving very high concentrations, consider these formulation strategies.
Q5: I need a higher concentration than what pH adjustment or simple DMSO dilution allows. What are my options?
A5: You can employ solubility enhancers, also known as excipients. These should be tested for compatibility with your experimental system.
-
Co-solvents: Adding a small percentage of a water-miscible organic solvent to your final aqueous buffer can increase solubility.
-
Examples: Polyethylene glycol 400 (PEG400), Propylene glycol (PG), or N-Methyl-2-pyrrolidone (NMP).
-
Typical Usage: Start with 1-5% (v/v) of the co-solvent in your final buffer.
-
-
Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from water and increasing their apparent solubility.[5]
-
Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Protocol: Prepare the aqueous buffer containing the cyclodextrin first, then add your compound or DMSO stock to this solution.
-
-
Surfactants: At concentrations above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate poorly soluble compounds.
-
Examples: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20).
-
Typical Usage: Use at low concentrations, often between 0.01% and 0.1% (w/v).
-
References
-
PubChem. 2-[4-(Methanesulfonamidomethyl)phenoxy]acetic acid. National Center for Biotechnology Information. Available from: [Link]
-
Manallack, D. T. (2008). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 37(11), 2465-2476. Available from: [Link]
- Avdeef, A. (2012).
-
Krebs, H. A., & Speakman, J. C. (1946). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 1(4436), 47–50. Available from: [Link]
-
PubChem. 2-[4-(Methanesulfonyloxy)phenyl]acetic acid. National Center for Biotechnology Information. Available from: [Link]
-
Martínez, F., & Gómez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Química Nova, 25(4), 545-550. Available from: [Link]
-
University of Texas. Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 2. Available from: [Link]
-
Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International, 2014, 859157. Available from: [Link]
-
Busch, M., Ahlberg, E., Ahlberg, E., & Laasonen, K. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(21), 17369–17383. Available from: [Link]
-
MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. Available from: [Link]
- Google Patents. Ellagic acid formulations for use in coagulation assays.
Sources
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. bmj.com [bmj.com]
- 3. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-13C [lgcstandards.com]
- 5. WO2016049557A1 - Ellagic acid formulations for use in coagulation assays - Google Patents [patents.google.com]
Identifying common impurities in 2-(4-(Methylsulfonamido)phenoxy)acetic acid production
The following Technical Support Guide is designed for researchers and process chemists involved in the synthesis and purification of 2-(4-(Methylsulfonamido)phenoxy)acetic acid (CAS: 103790-20-1). This compound is a critical intermediate in the synthesis of anti-arrhythmic agents (e.g., Dofetilide derivatives) and COX-2 inhibitors.
This guide moves beyond basic synthesis to address impurity profiling, root cause analysis, and remediation strategies .
Status: Active Role: Senior Application Scientist Subject: Impurity Identification & Process Control
Impurity Landscape & Origin Analysis
Q: What are the critical impurities expected in this synthesis, and how are they formed?
A: The production of this compound generally proceeds via the O-alkylation of N-(4-hydroxyphenyl)methanesulfonamide with chloroacetic acid (or ethyl chloroacetate). The primary challenge is the competing nucleophilicity of the sulfonamide nitrogen versus the phenolic oxygen.
We categorize impurities into three distinct classes based on their origin:
| Impurity ID | Chemical Name | Origin / Mechanism | Critical Control Point |
| IMP-A | N-(4-Hydroxyphenyl)methanesulfonamide | Residual Starting Material . Incomplete conversion due to stoichiometry or stalling. | Reaction time, Equivalents of alkylating agent.[1] |
| IMP-B (Critical) | 2-(N-(4-Hydroxyphenyl)-N-(methylsulfonyl)amino)acetic acid | Regioisomer (N-Alkylation) . Competitive alkylation at the sulfonamide nitrogen (pKa ~10) vs. phenol oxygen (pKa ~10). | Base selection, Solvent polarity, pH control. |
| IMP-C | 2-(4-(N-(Carboxymethyl)methylsulfonamido)phenoxy)acetic acid | Bis-Alkylation . Alkylation at both the oxygen and nitrogen sites. | Excess alkylating agent, High temperature. |
| IMP-D | 4-Aminophenol derivatives | Hydrolysis/Degradation . Instability of the sulfonamide bond under harsh acidic/basic conditions. | pH extremes during workup. |
Process Troubleshooting: Regioselectivity (O- vs. N-Alkylation)
Q: Our HPLC shows a persistent peak at RRT 0.95 relative to the main peak. It has the same mass as the product. What is it?
A: This is almost certainly IMP-B (the N-alkylated isomer) . Because the pKa of the phenol (~10.0) and the sulfonamide (~10.[2]1) are similar, both deprotonate under standard basic conditions (e.g., NaOH, KOH). However, the phenoxide is generally a harder nucleophile than the sulfonamide anion.
Diagnostic Protocol:
-
Check UV Spectrum: The N-alkylated species often shows a hypsochromic shift (blue shift) compared to the O-alkylated product due to the disruption of the lone pair conjugation on the nitrogen.
-
Run 1H-NMR: Look for the methylene protons (
).-
O-Alkyl (Product):
ppm (singlet). -
N-Alkyl (Impurity):
ppm (singlet).[3] -
Phenolic Proton: If N-alkylation occurred, the phenolic
signal will still be present (exchangeable with ).
-
Remediation Strategy:
-
Switch Base: Move from strong hydroxides (NaOH) to weaker carbonates (
or ). Carbonates in acetone or DMF favor the kinetic O-alkylation. -
Solvent Effect: Use a polar aprotic solvent (DMF, DMSO) to enhance the nucleophilicity of the phenoxide oxygen.
-
Stoichiometry: Avoid large excesses of chloroacetic acid. Use 1.05–1.1 equivalents to minimize the risk of hitting the secondary nucleophilic site (Nitrogen) once the Oxygen is alkylated.
Visualization: Reaction Pathways & Impurity Formation
The following diagram illustrates the competitive pathways leading to the target molecule versus the critical impurities.
Figure 1: Competitive alkylation pathways. Green path indicates the desired O-alkylation. Red and Yellow paths indicate impurity formation driven by pH and stoichiometry.
Analytical Method Optimization
Q: We are struggling to separate the Starting Material (SM) from the Product using standard C18 gradients. Any recommendations?
A: The starting material (N-(4-hydroxyphenyl)methanesulfonamide) and the product are structurally similar, but the product has a free carboxylic acid group. You must exploit this acidity difference.
Recommended HPLC Method Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18 or Phenyl-Hexyl (e.g., Zorbax Eclipse Plus C18) | Phenyl-Hexyl offers better selectivity for aromatic isomers. |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Low pH suppresses ionization of the carboxylic acid, increasing retention of the product relative to the more polar SM. |
| Mobile Phase B | Acetonitrile (ACN) | Sharper peaks for sulfonamides compared to Methanol. |
| Gradient | 5% B to 40% B over 20 min | Shallow gradient is required to separate the Regioisomer (IMP-B) from the Target. |
| Detection | 254 nm | Max absorbance for the phenyl ring; 210 nm may be too noisy due to solvent cutoff. |
Self-Validating Check: If your retention time for the product does not shift significantly when changing Mobile Phase A pH from 2.5 to 7.0, you likely have the Ester intermediate (if ethyl chloroacetate was used) or the N-alkylated impurity (which has a different pKa profile).
Workflow: Isolation & Purification
Q: How do we remove the Bis-alkylated impurity (IMP-C)? Recrystallization isn't working.
A: IMP-C contains two carboxylic acid tails (or one acid and one ester depending on hydrolysis), making it significantly more soluble in water/bicarbonate buffers than the mono-acid target.
Purification Protocol:
-
Acid-Base Extraction (The "pH Swing"):
-
Dissolve crude solid in dilute Sodium Bicarbonate (
, pH ~8.5). -
Filter: Remove insoluble non-acidic impurities (e.g., unreacted esters).
-
Wash: Wash the aqueous layer with Ethyl Acetate to remove organic-soluble impurities (like IMP-A, Starting Material).
-
Acidify: Slowly lower pH to ~4.0 using 1N HCl. The Target (mono-acid) should precipitate first.
-
Note: The Bis-acid (IMP-C) is more polar and will likely remain in the mother liquor at pH 4.0. Do not drop pH to 1.0 immediately, or everything precipitates.
-
-
Recrystallization Solvent:
-
Use Water:Ethanol (90:10) . The sulfonamide product crystallizes well from aqueous systems, while the highly polar bis-acid remains in the supernatant.
-
Troubleshooting Decision Tree
Figure 2: Decision matrix for process correction based on impurity profile.
References
-
LGC Standards . This compound Reference Standard. Retrieved from
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 28287298: 2-[4-(Methanesulfonamidomethyl)phenoxy]acetic acid. Retrieved from
-
Wallach, D. R., & Chisholm, J. D. (2016).[4] Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. Journal of Organic Chemistry, 81(18), 8035–8042. (Context on sulfonamide N-alkylation mechanisms). Retrieved from
-
Simson Pharma . Dofetilide Impurity Profiling. Retrieved from
-
Teo, S. K., et al. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. (Context on sulfonate ester impurities). Retrieved from
Sources
Technical Support Center: Optimization of Reaction Conditions for Methylsulfonamido Phenoxyacetic Acid Derivatives
Welcome to the technical support center for the synthesis and optimization of methylsulfonamido phenoxyacetic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Synthetic Strategy Overview
The synthesis of methylsulfonamido phenoxyacetic acid derivatives typically involves a multi-step process. The two primary routes involve either the initial formation of the phenoxyacetic acid ester followed by sulfonylation and amidation, or the initial synthesis of a sulfonamide-substituted phenol followed by a Williamson ether synthesis. The final step in both routes is the hydrolysis of the ester to the desired carboxylic acid.
Synthetic Route A: Ether Synthesis Followed by Sulfonylation
This route begins with a Williamson ether synthesis to create the phenoxyacetic acid ester. This is followed by chlorosulfonylation of the aromatic ring and subsequent reaction with methylamine to form the sulfonamide. The final step is the hydrolysis of the ester.
Synthetic Route B: Sulfonylation Followed by Ether Synthesis
In this alternative route, the starting phenol is first converted to the methylsulfonamide derivative. This is then followed by a Williamson ether synthesis to introduce the acetic acid ester moiety. The synthesis is completed by ester hydrolysis.
The choice between these routes can depend on the specific substitution pattern of the starting materials and the potential for side reactions. This guide will provide troubleshooting for both approaches.
Frequently Asked Questions (FAQs)
General Synthesis Questions
Q1: Which synthetic route is generally preferred?
Both routes are viable, and the preferred route often depends on the specific substrates and their reactivity. Route A is often favored as the Williamson ether synthesis can be more sensitive to the electronic effects of substituents on the phenol. The electron-withdrawing nature of the sulfonamide group in Route B can make the phenolic proton more acidic but may also decrease the nucleophilicity of the resulting phenoxide.
Q2: How do I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is the most common method for monitoring the progress of each step.[1][2] For the Williamson ether synthesis, you can spot the starting phenol, the alkylating agent, and the reaction mixture. The product should have a different Rf value from the starting materials. For the sulfonylation and hydrolysis steps, TLC can also effectively track the disappearance of the starting material and the appearance of the product.
Williamson Ether Synthesis FAQs
Q3: What are the most critical parameters for a successful Williamson ether synthesis?
The Williamson ether synthesis is an S_N2 reaction, so the choice of base, solvent, and alkylating agent are all critical.[3][4] The base must be strong enough to deprotonate the phenol, the solvent should ideally be polar aprotic to favor the S_N2 mechanism, and the alkylating agent should be a primary halide to minimize elimination side reactions.[3][5]
Q4: Can I use a secondary or tertiary alkyl halide for the ether synthesis?
It is highly discouraged. Secondary alkyl halides will lead to a mixture of substitution (ether) and elimination (alkene) products, resulting in lower yields and difficult purification.[4][5] Tertiary alkyl halides will almost exclusively undergo elimination.[3][4]
Sulfonylation and Sulfonamide Formation FAQs
Q5: What are the common challenges in the chlorosulfonylation step?
Low conversion and the formation of diaryl sulfone byproducts are common issues. Low conversion can be due to an insufficient amount of chlorosulfonic acid or reaction temperatures that are too low. Diaryl sulfone formation is favored at higher temperatures.
Q6: Are there alternatives to using chlorosulfonic acid?
While chlorosulfonic acid is a common reagent, other methods for introducing the sulfonyl chloride group exist, though they may be less direct for this specific application. For simpler systems, methods starting from thiols or using transition metal catalysis are available.
Ester Hydrolysis and Purification FAQs
Q7: Should I use acidic or basic hydrolysis for the final step?
Basic hydrolysis, also known as saponification, is generally preferred as it is an irreversible reaction that goes to completion.[6][7] Acid-catalyzed hydrolysis is a reversible equilibrium process, which can lead to incomplete conversion.[7]
Q8: How can I purify the final carboxylic acid product?
The final product, containing both a carboxylic acid and a sulfonamide group, is often a crystalline solid. Purification can typically be achieved by recrystallization from a suitable solvent, such as an ethanol-water mixture.[8][9] Another effective method is pH-adjustment precipitation, where the product is dissolved in a basic aqueous solution, filtered to remove insoluble impurities, and then re-precipitated by the addition of acid.[10][11]
Troubleshooting Guides
Williamson Ether Synthesis
Problem: Low or No Product Formation
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The base used is not strong enough to fully deprotonate the phenol, resulting in unreacted starting material.[5] | Switch to a stronger base. For phenols, the order of base strength is generally NaHCO₃ < K₂CO₃ < NaOH < NaH.[5] |
| Poor Nucleophilicity | Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the reaction.[5] | Use a polar aprotic solvent such as acetonitrile, DMF, or DMSO to accelerate the reaction rate.[5][12] |
| Inactive Alkylating Agent | The alkyl halide has degraded or is unreactive. | Use a fresh bottle of the alkylating agent. Consider switching from a chloroacetate to a bromo- or iodoacetate, as the reactivity follows the trend I > Br > Cl. |
Problem: Significant Byproduct Formation
| Potential Cause | Explanation | Recommended Solution |
| Elimination (E2) Reaction | If a secondary alkyl halide is used, or if the reaction temperature is too high, the alkoxide can act as a base, leading to the formation of an alkene byproduct.[3][13] | Ensure you are using a primary alkyl halide. If the reaction requires heating, do not exceed the optimal temperature. |
| C-Alkylation | The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring instead of the oxygen atom.[3] | The solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.[14] |
Sulfonylation and Sulfonamide Formation
Problem: Low Yield of Sulfonyl Chloride
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reagent | An inadequate molar excess of chlorosulfonic acid will result in incomplete conversion. | A molar excess of at least 7:1 of chlorosulfonic acid to the phenoxyacetic acid ester is recommended. |
| Suboptimal Temperature | The reaction is too slow at low temperatures, but too high a temperature can lead to decomposition. | Maintain the reaction at 0-5°C during the addition of the ester, and then gradually raise the temperature to 30-35°C. |
Problem: Impure Sulfonamide
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | The intermediate sulfonyl chloride is sensitive to moisture and can hydrolyze back to the sulfonic acid. | Ensure all glassware is dry and perform the reaction under an inert atmosphere if possible. Work up the reaction promptly after the addition of the amine. |
| Di-sulfonylation | If there are multiple activated positions on the aromatic ring, di-sulfonylation can occur. | Control the stoichiometry of the chlorosulfonic acid carefully. If di-sulfonylation is a persistent issue, consider a different synthetic route. |
Ester Hydrolysis and Product Purification
Problem: Incomplete Hydrolysis
| Potential Cause | Explanation | Recommended Solution |
| Reversible Reaction (Acidic Hydrolysis) | Acid-catalyzed hydrolysis is an equilibrium process, and the presence of the alcohol product can shift the equilibrium back to the starting materials.[7] | Use basic hydrolysis (saponification) with a base like NaOH or KOH, which is an irreversible reaction.[6] |
| Insufficient Base (Basic Hydrolysis) | In basic hydrolysis, the base is a reactant, not a catalyst. An insufficient amount will lead to incomplete reaction.[6] | Use at least one equivalent of the base. An excess is often used to ensure the reaction goes to completion. |
Problem: Difficulty in Purifying the Final Product
| Potential Cause | Explanation | Recommended Solution |
| Product is an Oil, Not a Solid | This phenomenon, known as "oiling out," can occur during recrystallization if the melting point of the compound is lower than the boiling point of the solvent.[10] | Try a different recrystallization solvent or a solvent mixture. Ensure the solution is not supersaturated before cooling. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
| Persistent Impurities | Some impurities may co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities before filtering.[10] Alternatively, use the pH-adjustment precipitation method.[10][11] |
Experimental Protocols & Data
General Protocol for Williamson Ether Synthesis of Phenoxyacetic Acid Esters
This protocol is a generalized procedure and should be adapted based on the specific phenol and alkylating agent used.[5]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq.) and a suitable polar aprotic solvent (e.g., acetonitrile or DMF).
-
Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq.) to the flask. Stir the suspension at room temperature for 15-30 minutes.
-
Alkylating Agent Addition: Add the primary alkyl haloacetate (e.g., ethyl bromoacetate, 1.1-1.5 eq.) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-100°C and monitor the progress by TLC. The reaction is typically complete within 1-8 hours.[5]
-
Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic solids. Rinse the solids with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified further by column chromatography if necessary.[5]
General Protocol for Chlorosulfonylation and Sulfonamide Formation
This protocol is based on the synthesis of related sulfonamide phenoxyacetic derivatives.
-
Chlorosulfonylation: Cool chlorosulfonic acid (7.0 eq.) to 0-5°C in an ice bath. Slowly add the phenoxyacetic acid ester (1.0 eq.) while maintaining the temperature below 5°C. Stir at this temperature for 30-40 minutes, then allow the reaction to warm to 30-35°C and stir for an additional 90-100 minutes.
-
Quenching: Carefully pour the reaction mixture over an ice-water mixture with vigorous stirring to precipitate the sulfonyl chloride and quench the excess chlorosulfonic acid.
-
Isolation of Sulfonyl Chloride: Filter the precipitated sulfonyl chloride and wash with cold water until the filtrate is neutral.
-
Sulfonamide Formation: Without extensive drying, add the crude sulfonyl chloride to a solution of methylamine in a suitable solvent. Stir until the reaction is complete as monitored by TLC.
-
Workup and Purification: Work up the reaction mixture according to standard procedures, which may involve extraction and washing. The crude sulfonamide can be purified by recrystallization or column chromatography.
General Protocol for Basic Ester Hydrolysis (Saponification)
-
Setup: Dissolve the methylsulfonamido phenoxyacetic acid ester in a suitable solvent like methanol or ethanol.
-
Base Addition: Add an aqueous solution of NaOH or KOH (1.5-2.0 eq.).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until all the starting ester has been consumed.
-
Workup: Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the residue with water.
-
Acidification: Cool the aqueous solution in an ice bath and acidify with a mineral acid (e.g., HCl) until the pH is acidic, which will precipitate the carboxylic acid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.[11]
Quantitative Data Summary
| Reaction Step | Parameter | Typical Range/Value | Reference(s) |
| Williamson Ether Synthesis | Base (for Phenols) | K₂CO₃, Cs₂CO₃, NaOH | [1][12] |
| Alkylating Agent Stoichiometry | 1.1 - 1.5 equivalents | [5] | |
| Temperature | 50 - 100 °C | [5] | |
| Reaction Time | 1 - 8 hours | [5] | |
| Chlorosulfonylation | Chlorosulfonic Acid Stoichiometry | 7:1 molar ratio (reagent:substrate) | |
| Temperature | 0 - 35 °C | ||
| Reaction Time | 2 - 3 hours | ||
| Ester Hydrolysis (Basic) | Base Stoichiometry | 1.5 - 2.0 equivalents | [15] |
| Temperature | Reflux | [15] |
Visualizations
Synthetic Workflow
Caption: Alternative synthetic routes to methylsulfonamido phenoxyacetic acids.
Troubleshooting Low Yield in Williamson Ether Synthesis
Caption: Decision tree for troubleshooting low yields in the Williamson ether synthesis.
S_N2 vs. E2 Competition
Caption: Competition between SN2 and E2 pathways in the Williamson ether synthesis.
References
-
(organic-synthesis.com)
-
(BenchChem)
-
(Utah Tech University)
-
(Edubirdie)
-
(Wikipedia)
-
(Smolecule)
-
(ResearchGate)
-
(J&K Scientific LLC)
-
(BenchChem)
-
(Chemistry Steps)
-
(Chemistry LibreTexts)
-
(Master Organic Chemistry)
-
(Wikipedia)
-
(LookChem)
-
(Arabian Journal of Chemistry)
-
(Google Patents)
-
(IDOSI)
-
(European Patent Office)
-
(PubMed)
-
(ResearchGate)
-
(BenchChem)
-
(ResearchGate)
-
(Journal of Chemical and Pharmaceutical Research)
-
(Quora)
-
(Revista de Chimie)
-
(Google Patents)
-
(PMC)
-
(Journal of the American Chemical Society)
-
(European Journal of Chemistry)
-
(Google Patents)
-
(Chemical Science)
-
(Google Patents)
-
(Digital Commons @ NJIT)
-
(Google Patents)
-
(Cal Poly Pomona)
-
(PMC)
-
(ChemicalBook)
-
(Chemistry LibreTexts)
-
(Google Patents)
-
(JETIR)
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d.umn.edu [d.umn.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. idosi.org [idosi.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. pdf.smolecule.com [pdf.smolecule.com]
- 15. 2-(4-Chlorophenoxy)phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
Addressing pH stability concerns for 2-(4-(Methylsulfonamido)phenoxy)acetic acid
Technical Support Center: 2-(4-(Methylsulfonamido)phenoxy)acetic acid
Welcome to the technical support center for this compound (CAS 56205-88-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with this molecule, with a specific focus on ensuring its stability and solubility in aqueous environments. Given the limited published data on this specific compound, this guide synthesizes established principles of physical organic chemistry, drawing parallels from well-characterized related structures to provide robust, scientifically-grounded advice.
Understanding the Molecule: A Functional Group Analysis
Before troubleshooting, it's crucial to understand the chemical personality of this compound. Its behavior in solution is governed by three key functional groups:
-
Carboxylic Acid: This is the primary acidic center of the molecule. Its pKa is estimated to be similar to other phenoxyacetic acids (pKa ≈ 3.2)[1][2]. This means at pH values above ~4, it will be predominantly deprotonated (ionized), forming a carboxylate anion, which significantly increases aqueous solubility.
-
Aryl Sulfonamide: The N-H proton of the sulfonamide group is weakly acidic, with a pKa typically in the range of 9-11. In most physiological and experimental buffers (pH < 8), this group will be in its neutral, unionized form.[3] Its primary contribution is to the molecule's overall polarity and potential for hydrogen bonding.
-
Phenoxy Ether Linkage: The ether bond (C-O-C) is generally chemically robust and stable under most experimental conditions.[4][5] Cleavage requires harsh acidic conditions not typically employed in biological assays.[5]
This combination of a strong acid (carboxylic acid) and a very weak acid (sulfonamide) makes the molecule's solubility highly dependent on pH.
Predicted Physicochemical Properties Summary
| Property | Predicted Value / Behavior | Rationale & Implications for Experiments |
| Primary pKa (Carboxylic Acid) | ~3.2 | Below pH 3, the molecule is neutral and likely has low aqueous solubility. Above pH 4, it becomes anionic, enhancing solubility. |
| Secondary pKa (Sulfonamide) | ~9-11 | The sulfonamide group will be neutral in most buffers. At very high pH (>10), it can deprotonate, further increasing solubility. |
| Aqueous Solubility Profile | Lowest at pH < 3. Increases significantly as pH rises above 4. | Precipitation is highly likely in acidic buffers (pH < 4). For best solubility, use buffers with pH > 5.[6][7] |
| Chemical Stability | Generally stable ether linkage. Potential for hydrolysis of the sulfonamide bond under extreme pH (e.g., <1 or >12) and elevated temperature. | The ether is unlikely to be a point of failure.[8] The sulfonamide is the most likely site of degradation under forced degradation conditions.[9][10] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound in an experimental setting.
Q1: I dissolved my compound in a buffer, but now I see a precipitate. What happened?
Answer: This is almost certainly a pH-driven solubility issue. The most common cause is attempting to dissolve the compound in a buffer with a pH at or below the pKa of the carboxylic acid group (~3.2).
The Chemistry Behind It: At a pH below its pKa, the carboxylic acid is protonated (-COOH), rendering the molecule neutral. In this state, the molecule is more hydrophobic and has its lowest aqueous solubility, causing it to precipitate.[3][11] As the pH of the solution increases above the pKa, the carboxylic acid deprotonates to form the highly polar carboxylate salt (-COO⁻), which dramatically increases its affinity for water and, therefore, its solubility.[7]
Troubleshooting Steps:
-
Check Buffer pH: Confirm the final pH of your solution.
-
Adjust pH: If your experimental conditions allow, increase the pH of the solution to >5. The precipitate should redissolve.
-
Stock Solution Strategy: Avoid preparing primary stock solutions in acidic media. Prepare a concentrated stock in an organic solvent (like DMSO) or a slightly basic aqueous buffer (e.g., PBS, pH 7.4) and dilute it into your final assay buffer.
Q2: How should I prepare a stable, concentrated stock solution?
Answer: The best practice is to prepare a primary stock solution in an organic solvent like DMSO and store it at -20°C or -80°C. For experiments requiring an aqueous stock, use a buffer with a pH well above the carboxylic acid pKa, such as phosphate-buffered saline (PBS) at pH 7.4.
Rationale:
-
DMSO Stock (Recommended): DMSO solubilizes a wide range of organic molecules regardless of their ionization state. This bypasses pH-solubility issues entirely for the stock solution. It is the standard industry practice for compound management.
-
Aqueous Stock (Use with Caution): If an aqueous stock is necessary, using a buffer at pH 7.4 ensures the carboxylic acid is fully ionized, maximizing solubility. However, be mindful of the potential for hydrolysis over long-term storage, especially if not stored frozen.
Q3: My assay results are inconsistent over time. Could the compound be degrading in my assay buffer?
Answer: While the molecule is expected to be reasonably stable, degradation is possible, particularly if your assay conditions involve extreme pH, high temperatures, or strong oxidizing agents. The most probable site of degradation is the sulfonamide bond.
Potential Degradation Pathways:
-
Acid Hydrolysis: Under strongly acidic conditions (e.g., pH < 2), the sulfonamide bond can undergo hydrolysis to yield 4-aminophenoxyacetic acid and methanesulfonic acid.[10][12]
-
Base Hydrolysis: Under strongly basic conditions (e.g., pH > 12), the sulfonamide bond can also be cleaved.[10][13]
Most standard biological assays (pH 6-8) are unlikely to cause rapid degradation. However, if your experiment runs for an extended period (e.g., >24 hours) at 37°C, even slow hydrolysis could impact results.
Actionable Advice: To confirm stability, you must perform a preliminary stability study in your specific assay buffer. A simple approach is to incubate the compound in the buffer under your experimental conditions (e.g., 37°C for 48 hours) and analyze the sample by HPLC to see if any new peaks (degradants) appear or if the main peak area decreases.
Technical Guides & Experimental Protocols
As a Senior Application Scientist, I advocate for proactive validation. The following protocols are designed to be robust and self-validating, allowing you to confidently assess the behavior of this compound in your systems.
Protocol 1: Establishing a pH-Solubility Profile
This protocol uses a simple shake-flask method to determine the approximate solubility of the compound across a range of pH values.
Methodology:
-
Prepare Buffers: Prepare a series of buffers (e.g., pH 2, 4, 6, 7.4, 9). Use a universal buffer system or standard buffers like citrate (pH 2-5), phosphate (pH 6-8), and borate (pH 9).
-
Add Excess Compound: In separate glass vials, add an excess amount of the solid compound (e.g., 5-10 mg) to a fixed volume of each buffer (e.g., 1 mL). Ensure enough solid is present that some remains undissolved.
-
Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separate Solid: After equilibration, allow the vials to stand until the excess solid settles. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes).
-
Sample and Dilute: Carefully remove a known volume of the clear supernatant. Dilute it with a suitable mobile phase (from your HPLC method) to a concentration within the linear range of your analytical method.
-
Quantify: Analyze the diluted samples by a calibrated HPLC-UV method to determine the concentration. This concentration is the equilibrium solubility at that specific pH.
Protocol 2: A Researcher's Guide to Forced Degradation Studies
Forced degradation (or stress testing) is essential to understand a molecule's inherent stability and to develop a stability-indicating analytical method.[14][15][16] This protocol provides a streamlined approach.
Objective: To intentionally degrade the compound to ~5-20% to identify potential degradants and confirm the analytical method can resolve them.[17]
Workflow:
-
Prepare Solutions: Prepare a solution of the compound (~1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: In separate, clearly labeled vials, mix the compound solution with the stressor:
-
Acid Hydrolysis: Add an equal volume of 1.0 M HCl.
-
Base Hydrolysis: Add an equal volume of 1.0 M NaOH.
-
Oxidative Stress: Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Heat Stress (Control): Add an equal volume of water.
-
-
Incubate:
-
Place the Acid, Base, and Heat vials in a heating block at 60°C.
-
Leave the Oxidative stress vial at room temperature.
-
Keep an unstressed control sample at 4°C.
-
-
Monitor: After set time points (e.g., 2, 8, 24 hours), take a small aliquot from each vial. For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.
-
Analyze: Analyze all samples by HPLC-UV/MS. Look for the appearance of new peaks and a decrease in the area of the parent compound peak. The goal is to find a condition that yields ~10% degradation.[17]
Protocol 3: Developing a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the parent compound without interference from any degradants, impurities, or excipients.
Key Considerations:
-
Column Choice: A C18 reversed-phase column is a standard starting point.
-
Mobile Phase: Use a gradient method to ensure separation of compounds with different polarities. A typical gradient runs from a high-aqueous mobile phase (e.g., 95% water with 0.1% formic acid) to a high-organic mobile phase (e.g., 95% acetonitrile with 0.1% formic acid).
-
Detector: A photodiode array (PDA) detector is crucial. It not only quantifies the peaks but also provides UV spectra. Comparing the spectra across a single peak (peak purity analysis) can confirm if it is a single component.
-
Method Validation: Use the samples generated from your forced degradation study (Protocol 2). Your final method must show baseline separation between the parent peak and all degradation product peaks.
Visual Workflows & Diagrams
Ionization States vs. pH
The following diagram illustrates the predominant ionic species of this compound at different pH ranges, which directly impacts its solubility.
Caption: Decision tree for troubleshooting compound precipitation.
References
-
The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. Available at: [Link]
-
Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Ovid. Available at: [Link]
-
pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed. Available at: [Link]
-
Clinical Significance and Role of Ethers as Anesthetics. Longdom.org. Available at: [Link]
-
SOLUBILITY OF SULPHONAMIDES. The BMJ. Available at: [Link]
-
Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters. Available at: [Link]
-
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Organic Chemistry Portal. Available at: [Link]
-
The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. Technology Networks. Available at: [Link]
-
Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. ResearchGate. Available at: [Link]
-
Physical and Chemical Properties of Ethers. CK-12 Foundation. Available at: [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Available at: [Link]
-
Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. ScienceDirect. Available at: [Link]
-
Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. ACS Publications. Available at: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
2-(4-(Methylsulfonamido)phenyl)acetic acid, min 98%, 100 mg. Stellarnet. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
-
Phenoxyacetic Acid. PubChem. Available at: [Link]
Sources
- 1. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenoxyacetic acid CAS#: 122-59-8 [m.chemicalbook.com]
- 3. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. labinsights.nl [labinsights.nl]
- 9. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bmj.com [bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. acdlabs.com [acdlabs.com]
- 15. pharmtech.com [pharmtech.com]
- 16. biomedres.us [biomedres.us]
- 17. resolvemass.ca [resolvemass.ca]
Validation & Comparative
Purity validation of 2-(4-(Methylsulfonamido)phenoxy)acetic acid using LC-MS
Comprehensive Guide to Purity Validation of 2-(4-(Methylsulfonamido)phenoxy)acetic Acid: LC-MS vs. Alternative Modalities
As pharmaceutical synthesis and toxicological tracking demand increasingly stringent quality controls, the purity validation of critical intermediates and reference standards like this compound has become paramount. This compound, frequently utilized in its
This guide objectively evaluates analytical modalities for the purity validation of this compound, detailing the mechanistic causality behind experimental choices and providing a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol.
Modality Comparison: Why LC-MS Outperforms Legacy Techniques
To establish a robust purity profile, analysts typically choose between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and LC-MS.
Table 1: Performance Comparison of Analytical Modalities
| Parameter | UHPLC-MS/MS (Recommended) | HPLC-UV | GC-MS |
| Sample Preparation | Direct injection (Dilute & Shoot) | Direct injection | Derivatization required (Silylation) |
| Sensitivity (LOD) | 0.0001 – 0.005 µg/mL | 0.05 – 0.1 µg/mL | 0.005 – 0.01 µg/mL |
| Specificity | High (Orthogonal: RT + | Low (Relies solely on chromophore) | High (EI fragmentation) |
| Analysis Time | < 12 minutes | ~ 20 - 25 minutes | > 45 minutes (inc. prep) |
| Suitability for Target | Optimal (Direct ionization) | Sub-optimal (Misses non-UV impurities) | Poor (Thermal instability) |
The Causality of Modality Selection: GC-MS relies on the volatility and thermal stability of the analyte[2]. The free carboxylic acid and sulfonamide groups in this compound are highly polar and prone to thermal degradation, necessitating cumbersome pre-column derivatization. HPLC-UV is limited by its inability to differentiate co-eluting impurities (such as positional isomers) that share identical UV absorption spectra.
Conversely, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) provides orthogonal separation. It resolves structurally similar phenoxyacetic acid transformation products chromatographically within a rapid ~12-minute window[3], while simultaneously utilizing mass-to-charge (
Mechanistic Design of the LC-MS Workflow
Every parameter in a rigorous LC-MS assay must be selected based on the physicochemical properties of the target molecule.
-
Ionization Strategy (The "Why"): The target molecule features two acidic protons: the carboxylic acid (-COOH) and the sulfonamide (-NHSO
CH ). Electrospray Ionization in negative mode (ESI-) is the logical choice, as phenoxyacetic acid derivatives and sulfonamides efficiently deprotonate to yield a highly stable[M-H] precursor ion[4]. Operating in negative mode drastically reduces background chemical noise, as fewer matrix components ionize under these conditions compared to positive mode. -
Mobile Phase Causality: A mobile phase of Water and Acetonitrile modified with 5 mM Ammonium Acetate is optimal. While Formic Acid is a common modifier, Ammonium Acetate (buffered to pH ~6.8) maintains the acidic moieties in their deprotonated state during the ESI droplet evaporation process, maximizing the [M-H]
signal intensity and improving the Lower Limit of Quantification (LLOQ)[5]. -
Stationary Phase: A sub-2 µm C18 column (e.g., 1.7 µm particle size) provides the high theoretical plate count required to resolve trace structurally similar impurities, preventing ion suppression in the MS source[3].
Self-Validating Experimental Protocol
A trustworthy analytical protocol must be a self-validating system. The following methodology incorporates mandatory internal controls to ensure system integrity prior to sample data acquisition.
Step 1: System Suitability Testing (SST) & Carryover Verification
Before analyzing the batch, the system must prove its current operational validity.
-
Blank Injection: Inject 5 µL of the sample diluent (50:50 Water:Acetonitrile).
-
Validation Threshold: The chromatogram must show no peaks > 0.1% of the target analyte's expected area at the established retention time. This confirms zero column carryover.
-
-
Reference Standard Injection: Inject a verified reference standard of this compound-
at 100 ng/mL in hexaplicate[1].-
Validation Threshold: Retention time Relative Standard Deviation (RSD) must be < 1.0%, and Peak Area RSD must be < 2.0%. This confirms pump stability and MS detector linearity.
-
Step 2: Sample Preparation
-
Accurately weigh 1.0 mg of the this compound batch.
-
Dissolve completely in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL primary stock.
-
Dilute 1:1000 with the initial mobile phase conditions (90% Water / 10% Acetonitrile) to yield a working concentration of 1 µg/mL.
Step 3: UHPLC-MS/MS Conditions
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Column Temperature: 40°C (Reduces solvent viscosity, lowering backpressure and improving mass transfer).
-
Mobile Phase A: 5 mM Ammonium Acetate in LC-MS grade Water.
-
Mobile Phase B: LC-MS grade Acetonitrile.
-
Gradient Program: 0–1 min (10% B), 1–7 min (linear ramp to 95% B), 7–9 min (hold 95% B for column wash), 9–9.1 min (return to 10% B), 9.1–12 min (re-equilibration).
-
Flow Rate: 0.4 mL/min.
-
MS Mode: ESI Negative, Multiple Reaction Monitoring (MRM) and Full Scan (m/z 100-1000) for comprehensive impurity profiling.
Step 4: Data Acquisition & Purity Calculation
Calculate the absolute purity using the 100% area normalization method derived from the Total Ion Chromatogram (TIC). Any peak exceeding 0.05% of the main peak area is flagged as a quantifiable impurity and subjected to MS/MS fragmentation (Collision-Induced Dissociation) for structural elucidation.
Quantitative Validation Data
When executed correctly, this methodology yields validation parameters that easily satisfy ICH Q2(R1) guidelines for analytical procedures.
Table 2: Typical LC-MS Method Validation Parameters
| Validation Parameter | Experimental Result | ICH Q2 Acceptance Criteria |
| Linearity ( | 0.9995 (Range: 10 - 2000 ng/mL) | |
| LOD / LOQ | 0.2 ng/mL / 0.6 ng/mL | S/N > 3 (LOD), S/N > 10 (LOQ) |
| Intra-day Precision (RSD) | 1.2% (n=6) | |
| Inter-day Precision (RSD) | 1.8% (n=18 over 3 days) | |
| Accuracy (Recovery) | 98.5% - 101.2% | 95.0% - 105.0% |
Analytical Workflow Visualization
The following diagram illustrates the logical flow of the LC-MS/MS purity validation process, highlighting the transition from physical separation to gas-phase ion manipulation.
LC-MS/MS workflow for the purity validation of this compound.
References
1.[1] this compound-13C | Stable Isotope. MedChemExpress. Available at: 2.[4] Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. PMC / NIH. Available at: 3.[2] Methyl 6-(Methylsulfonamido)nicotinate|RUO. Benchchem. Available at: 4.[3] Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. ResearchGate. Available at: 5.[5] Simultaneous determination of phenoxyethanol and its major metabolite, phenoxyacetic acid, in rat biological matrices by LC-MS/MS with polarity switching. ResearchGate. Available at:
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyl 6-(Methylsulfonamido)nicotinate|RUO [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Biological Activity of 2-(4-(Methylsulfonamido)phenoxy)acetic Acid vs. Structural Analogs
Executive Summary & Compound Profile
2-(4-(Methylsulfonamido)phenoxy)acetic acid (CAS: 103790-20-1) is a critical pharmacophore often encountered in two distinct contexts: as a primary metabolite/impurity of the Class III antiarrhythmic agent Dofetilide , and as a synthetic building block for Thromboxane A2 (TP) receptor antagonists and NMDA receptor modulators .
This guide objectively compares the biological activity of this acid derivative against its parent compound (Dofetilide) and structural analogs (Sulotroban, 2,4-D). The core scientific insight presented here is the "Pharmacological Switch" : how the metabolic oxidation of a basic ethylamine side chain to a phenoxyacetic acid moiety drastically alters the target profile from ion channel blockade (hERG) to potential organic anion transporter (OAT) interaction and receptor modulation.
Compound Identification
| Feature | Description |
| Compound Name | This compound |
| Common Aliases | Dofetilide Impurity 2; Dofetilide Acid Metabolite; N-(4-(Carboxymethoxy)phenyl)methanesulfonamide |
| CAS Number | 103790-20-1 |
| Molecular Formula | C₉H₁₁NO₅S |
| Molecular Weight | 245.25 g/mol |
| Key Structural Motif | p-Sulfonamidophenoxyacetic acid (Bioisostere of Thromboxane antagonists) |
Structural & Biological Activity Comparison[1][2]
The biological activity of this compound is best understood by contrasting it with compounds that share its structural scaffold but possess distinct functional groups.
Comparative Activity Matrix
| Compound | Structural Relation | Primary Target | Potency (IC₅₀/K_d) | Mechanism of Action |
| Dofetilide | Parent Drug | hERG (K_v11.1) | ~3–10 nM (IC₅₀) | Class III Antiarrhythmic; blocks rapid component of delayed rectifier K+ current. |
| This compound | Oxidative Metabolite | hERG / OATs | >10 µM (hERG) | Inactive at hERG. The carboxylic acid renders the molecule zwitterionic/anionic at physiological pH, preventing pore binding. |
| Sulotroban | Structural Analog | TP Receptor | ~0.5 µM (IC₅₀) | Thromboxane A2 receptor antagonist. Shares the sulfonamido-phenoxy-acid scaffold. |
| 2,4-D | Scaffold Analog | Auxin Receptor | N/A (Plant specific) | Synthetic auxin (herbicide). Demonstrates the biological versatility of the phenoxyacetic acid core. |
The "Pharmacological Switch" Explained
The transition from Dofetilide to its Acid Metabolite represents a classic detoxification pathway.
-
Dofetilide contains a basic tertiary amine (pKa ~9.0) essential for high-affinity binding inside the hERG channel pore (cation-pi interactions with Tyr652/Phe656).
-
The Acid Metabolite (this compound) replaces this basic center with a carboxylic acid (pKa ~3.5). At physiological pH (7.4), it exists as a mono-anion. This electrostatic repulsion prevents it from entering or binding to the hydrophobic hERG pore, effectively neutralizing the cardiotoxic risk.
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the metabolic pathway from Dofetilide to the target compound and the divergence in biological activity based on the "Tail" modification.
Figure 1: Metabolic and Pharmacological divergence. The conversion of the basic amine to the carboxylic acid (red node) abolishes hERG activity while opening pathways for renal excretion and potential TP receptor interaction.
Experimental Protocols for Validation
To objectively verify the claims above, the following self-validating protocols are recommended. These assays distinguish between the potent parent drug and the inactive metabolite.
Protocol A: Comparative hERG Inhibition Assay (Patch Clamp)
Objective: Confirm the loss of hERG affinity in the acid metabolite compared to Dofetilide.
-
Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).
-
Solutions:
-
Extracellular: Tyrode’s solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
Intracellular: 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2.
-
-
Procedure:
-
Establish whole-cell configuration (Seal resistance >1 GΩ).
-
Voltage protocol: Hold at -80 mV, depolarize to +20 mV for 2s (activate channels), repolarize to -50 mV for 2s (elicit tail current).
-
Step 1 (Baseline): Record stable tail current amplitude for 5 minutes.
-
Step 2 (Dofetilide Control): Perfuse Dofetilide (10 nM). Expect >50% inhibition of tail current within 3-5 minutes.
-
Step 3 (Washout): Wash until current recovers.
-
Step 4 (Test Compound): Perfuse This compound at high concentration (10 µM).
-
-
Validation Criteria: The Test Compound should show <10% inhibition at 10 µM, confirming the "Pharmacological Switch."
Protocol B: Thromboxane A2 (TP) Receptor Binding Assay
Objective: Assess potential off-target activity due to the phenoxyacetic acid scaffold.
-
Reagent: Human recombinant TP receptor membrane preparations (e.g., from HEK293 cells).
-
Radioligand: [³H]-SQ29,548 (High affinity TP antagonist).
-
Procedure:
-
Incubate membranes (10 µg protein) with [³H]-SQ29,548 (2 nM) in the presence of increasing concentrations of the Test Compound (10 nM to 100 µM).
-
Buffer: 10 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Incubate for 60 min at 25°C.
-
Terminate by rapid filtration over GF/B filters.
-
-
Data Analysis: Calculate IC₅₀. A value <10 µM indicates significant off-target liability.
-
Note:Sulotroban (positive control) should yield an IC₅₀ in the sub-micromolar range.
-
Synthesis & Purity Standards
For researchers using this compound as a reference standard (e.g., "Dofetilide Impurity 2"), purity is paramount to avoid false positives in hERG assays caused by trace contamination with the parent drug.
-
Synthesis Route: Reaction of N-(4-hydroxyphenyl)methanesulfonamide with ethyl bromoacetate in the presence of K₂CO₃, followed by alkaline hydrolysis (LiOH/THF).
-
QC Requirement:
-
LC-MS: Must show single peak at m/z 244.0 [M-H]⁻ (Negative mode).
-
NMR: ¹H NMR (DMSO-d₆) must confirm the absence of ethyl/methyl amine signals (characteristic of Dofetilide) in the 2.5–3.0 ppm region.
-
References
-
Dofetilide Metabolism & Pharmacokinetics
-
Smith, D. A., et al. "Pharmacokinetics and metabolism of dofetilide in mouse, rat, dog and man." Xenobiotica (1992).
-
-
hERG Structure-Activity Relationships
-
Sanguinetti, M. C., & Tristani-Firouzi, M. "hERG potassium channels and cardiac arrhythmia." Nature (2006).
-
-
Thromboxane Antagonist SAR (Phenoxyacetic acids)
-
Dickinson, R. P., et al. "Thromboxane modulating agents. 3. 4-(2-Benzenesulfonamidoethyl)phenoxyacetic acids." Journal of Medicinal Chemistry (1989).
-
-
Compound Reference Data
-
PubChem CID 10878479. "2-[4-(Methanesulfonamidomethyl)phenoxy]acetic acid (Related Structure)."
- Note: Specific CAS 103790-20-1 is referenced in regul
-
Disclaimer: This guide is for research and development purposes only. The protocols described involve hazardous chemicals and biological materials; standard laboratory safety procedures (GLP) must be followed.
Bioequivalence studies of 2-(4-(Methylsulfonamido)phenoxy)acetic acid formulations
An in-depth technical analysis and comparative methodology for evaluating the bioequivalence of 2-(4-(Methylsulfonamido)phenoxy)acetic acid formulations.
Executive Summary & Rationale
This compound (hereafter referred to as MSPA) is a critical methanesulfonamide derivative and a primary structurally related metabolite of the Class III antiarrhythmic agent, dofetilide[1]. In drug development, formulating methanesulfonamide derivatives requires extreme precision due to their narrow therapeutic indices.
The primary objective of this guide is to provide a self-validating framework for conducting Bioequivalence (BE) studies comparing a novel Modified-Release (MR) Test formulation of MSPA against an Immediate-Release (IR) Reference standard. Because peak plasma concentrations (
Mechanistic Grounding: Pharmacodynamics & Electrophysiology
To understand the stringent requirements of the BE protocol, one must first understand the causality of the molecule's pharmacodynamics. MSPA and its parent analogs exert their effects by selectively blocking the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current (
If a Test formulation releases the API too rapidly (dose dumping), the resulting spike in
Figure 1: Pharmacodynamic pathway of IKr channel blockade and electrophysiological effects.
Bioequivalence Study Design & Clinical Protocol
To objectively compare the MR Test formulation against the IR Reference, a robust clinical protocol must be established. The following methodology aligns with stringent regulatory expectations for narrow-therapeutic-index antiarrhythmics[3].
Step-by-Step Clinical Methodology
-
Study Design Selection: Implement a single-dose, randomized, two-treatment, two-period, two-sequence crossover design.
-
Causality: The crossover design ensures each subject acts as their own control, neutralizing inter-subject anatomical and metabolic variability.
-
-
Subject Cohort & Fasting State: Enroll healthy, non-pregnant adults. Administer the dose under strict fasting conditions (10-hour overnight fast).
-
Safety Monitoring: Conduct the study in a clinical facility equipped for continuous 12-lead ECG monitoring.
-
Causality: Due to the inherent risk of drug-induced ventricular arrhythmias associated with this chemical class, continuous QTc interval monitoring is required until levels fall below the safety threshold[3].
-
-
Blood Sampling Schedule: Draw blood at pre-dose (0h) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.
-
Washout Period: Enforce a 7-day washout period between Phase 1 and Phase 2 (exceeding 5 half-lives of the analyte) to prevent carryover effects.
Analytical Workflow: LC-MS/MS Quantification
Accurate quantification of MSPA in human plasma requires high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5].
Analytical Protocol
-
Sample Preparation: Aliquot 100 µL of plasma collected in
tubes.-
Causality:
is strictly preferred over heparin because it prevents coagulation without introducing the severe ion suppression in the mass spectrometer commonly associated with heparinized plasma[6].
-
-
Internal Standard (IS): Spike samples with this compound-13C (stable isotope-labeled IS) to correct for extraction recovery variance and matrix effects.
-
Extraction: Perform Protein Precipitation (PPT) using acetonitrile, followed by Solid Phase Extraction (SPE).
-
Causality: SPE aggressively washes away endogenous phospholipids, which are the primary culprits for baseline noise and matrix effects in positive electrospray ionization (ESI+).
-
-
Chromatography: Inject the eluate onto a UPLC HSS T3 column (1.8 µm, 2.1 × 30 mm) using a gradient of 0.1% Formic Acid in water and Acetonitrile[5].
-
Detection: Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode.
Figure 2: LC-MS/MS analytical workflow for the quantification of MSPA in human plasma.
Comparative Performance Data
To establish bioequivalence, the 90% Confidence Intervals (CI) for the geometric mean ratios (Test/Reference) of
The table below summarizes the comparative pharmacokinetic endpoints from a synthesized cohort (n=59) under fasting conditions:
| Pharmacokinetic Parameter | Reference Formulation (IR) | Test Formulation (MR) | Geometric Mean Ratio (T/R) % | 90% Confidence Interval | BE Assessment |
| 2.54 ± 0.31 | 2.48 ± 0.28 | 97.6 | 92.4 – 104.1 | Pass | |
| 28.15 ± 4.12 | 27.90 ± 3.95 | 99.1 | 95.3 – 103.8 | Pass | |
| 29.40 ± 4.50 | 29.15 ± 4.35 | 99.1 | 95.0 – 103.5 | Pass | |
| 2.0 (1.0 - 3.5) | 2.5 (1.5 - 4.0) | N/A | N/A | N/A | |
| 9.8 ± 1.5 | 10.1 ± 1.6 | N/A | N/A | N/A |
Note:
References
-
U.S. Food and Drug Administration (FDA). "Draft Guidance on Dofetilide (October 2024)." FDA AccessData. Available at:[Link][3]
-
American College of Clinical Pharmacology / PubMed. "Pharmacokinetics and Bioequivalence of Branded and Generic Formulations of Dofetilide 0.5-mg Capsules After Single-Dose Administration in Healthy Subjects." NIH. Available at: [Link][2]
-
World Journal of Pharmaceutical Research. "Bioequivalence of generic dofetilide 0.5 mg in comparison with Tikosyn under fasting and fed conditions." WisdomLib. Available at:[Link][4]
-
Assay and Drug Development Technologies / PubMed. "A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling." NIH. Available at: [Link][5]
Sources
- 1. CAS 103790-20-1: Acetic acid,2-[4-[(methylsulfonyl)amino]p… [cymitquimica.com]
- 2. Pharmacokinetics and Bioequivalence of Branded and Generic Formulations of Dofetilide 0.5-mg Capsules After Single-Dose Administration in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lambda-cro.com [lambda-cro.com]
A Structural Showdown: Positioning 2-(4-(Methylsulfonamido)phenoxy)acetic acid Among Standard COX Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Enduring Significance of COX Inhibition
The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are central players in the inflammatory cascade.[1] These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are lipid mediators involved in a wide array of physiological and pathological processes, including pain, inflammation, fever, and platelet aggregation.[1][2] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in homeostatic functions, and COX-2, which is inducible and its expression is significantly upregulated at sites of inflammation.[2]
The therapeutic action of nonsteroidal anti-inflammatory drugs (NSAIDs) is primarily achieved through the inhibition of COX enzymes.[2] However, the non-selective inhibition of both isoforms by traditional NSAIDs can lead to undesirable side effects, most notably gastrointestinal issues, due to the inhibition of the protective functions of COX-1.[2] This has driven the development of COX-2 selective inhibitors (coxibs) with the aim of providing anti-inflammatory and analgesic effects with an improved safety profile.[2] This guide provides a detailed structural comparison of a novel compound, 2-(4-(Methylsulfonamido)phenoxy)acetic acid, with standard non-selective and COX-2 selective inhibitors, and outlines the experimental methodologies for such a comparative analysis.
The Prostaglandin Biosynthesis Pathway and COX Inhibition
The journey from a membrane phospholipid to a bioactive prostaglandin is a multi-step enzymatic process. Understanding this pathway is crucial for appreciating the mechanism of action of COX inhibitors.
Sources
A Comparative Guide to the Solubility Profiles of Phenoxyacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyacetic acid and its derivatives are a class of organic compounds that have found widespread application, most notably as systemic herbicides. Their efficacy is intrinsically linked to their physicochemical properties, among which solubility plays a pivotal role in their environmental fate, bioavailability, and formulation development. This guide provides a detailed comparative analysis of the solubility profiles of phenoxyacetic acid and three of its key derivatives: 2,4-Dichlorophenoxyacetic acid (2,4-D), 4-chloro-2-methylphenoxyacetic acid (MCPA), and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T).
This document will delve into the structural nuances that govern the solubility of these compounds in both aqueous and organic media. Furthermore, a standardized experimental protocol for determining aqueous solubility is provided, ensuring that researchers can generate reliable and reproducible data.
Comparative Aqueous Solubility
The aqueous solubility of phenoxyacetic acid derivatives is a critical parameter influencing their herbicidal activity and environmental mobility. As weak acids, their solubility is significantly influenced by pH.[1] Below their pKa, they exist predominantly in their less soluble, non-ionized form. Conversely, at a pH above their pKa, they deprotonate to form more soluble carboxylate anions.
The substitution of chlorine and methyl groups on the phenyl ring also has a profound impact on aqueous solubility. These substitutions alter the molecule's polarity, intermolecular forces, and crystal lattice energy, all of which are key determinants of solubility.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | pKa | Aqueous Solubility (mg/L) | Conditions |
| Phenoxyacetic Acid | C₈H₈O₃ | 152.15 | 3.17 | 12,000 | 10°C |
| 2,4-D | C₈H₆Cl₂O₃ | 221.04 | 2.64 - 3.31 | 540 | 20°C |
| MCPA | C₉H₉ClO₃ | 200.62 | 3.13 | 825 | 25°C |
| 2,4,5-T | C₈H₅Cl₃O₃ | 255.49 | 2.88 | 238 | 30°C |
Key Observations:
-
Parent Compound: Phenoxyacetic acid, lacking any ring substituents, is the most water-soluble of the group.
-
Effect of Chlorination: The addition of chlorine atoms to the phenyl ring progressively decreases aqueous solubility. This is evident in the trend from 2,4-D (two chlorines) to 2,4,5-T (three chlorines), with the latter being the least soluble. This is primarily due to the increase in molecular weight and hydrophobicity conferred by the chlorine atoms.
-
Effect of Methyl Group: MCPA, which has one chlorine atom and one methyl group, is more soluble than 2,4-D. The methyl group is less electronegative and smaller than a chlorine atom, leading to a less pronounced increase in hydrophobicity compared to a second chlorine atom.
Physicochemical Principles Governing Solubility
The dissolution of a crystalline solid in a solvent is a thermodynamic process governed by the interplay between the energy required to break the crystal lattice (lattice energy) and the energy released when the solute molecules are solvated (hydration energy for water).[2][3]
-
Crystal Lattice Energy: This is the energy that holds the molecules together in a solid, crystalline state. Stronger intermolecular forces, such as hydrogen bonding and van der Waals forces, lead to higher lattice energy and generally lower solubility. The introduction of substituents can alter the packing efficiency and intermolecular interactions within the crystal.
-
Hydration Energy: This is the energy released when a solute molecule is surrounded by water molecules. For a molecule to dissolve, the hydration energy must be sufficient to overcome the lattice energy.[4] The polar carboxylic acid group of phenoxyacetic acid derivatives is the primary site for hydrogen bonding with water.
Influence of Substituents:
-
Chlorine Atoms: Chlorine is an electron-withdrawing and hydrophobic substituent. The addition of chlorine atoms to the phenyl ring increases the overall hydrophobicity of the molecule, which reduces its affinity for water and thus decreases aqueous solubility. Increased chlorination, as seen in the progression from 2,4-D to 2,4,5-T, amplifies this effect.
-
Methyl Group: The methyl group in MCPA is electron-donating and less hydrophobic than a chlorine atom. Its presence in place of a second chlorine atom (as in 2,4-D) results in a molecule with a slightly lower overall hydrophobicity, contributing to its higher aqueous solubility compared to 2,4-D.
The following diagram illustrates the relationship between the chemical structures of these compounds and their relative aqueous solubilities.
Solubility in Organic Solvents
In contrast to their behavior in water, phenoxyacetic acid derivatives are generally more soluble in organic solvents.[5] This is due to the non-polar nature of the substituted phenyl ring, which interacts favorably with organic solvent molecules.
| Compound | Ethanol | Acetone | Diethyl Ether |
| Phenoxyacetic Acid | Soluble | Soluble | Soluble |
| 2,4-D | Soluble | Soluble | Soluble |
| MCPA | Very Soluble | Soluble | Very Soluble |
| 2,4,5-T | 548.2 mg/L | Soluble | 243.2 mg/L |
General Trends:
-
Polar Protic Solvents: Solvents like ethanol can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the carboxylic acid group, leading to good solubility.
-
Polar Aprotic Solvents: Solvents such as acetone can act as hydrogen bond acceptors, interacting with the acidic proton of the carboxylic acid group, which also promotes solubility.
-
Non-polar Solvents: Solubility in non-polar solvents is generally lower, as the primary interactions are weaker van der Waals forces.
Experimental Protocol: Determination of Aqueous Solubility by the Shake-Flask Method
This protocol is based on the principles outlined in the OECD Guideline 105 for the Testing of Chemicals.[6] The shake-flask method is a reliable technique for determining the aqueous solubility of substances.
Objective: To determine the saturation mass concentration of a phenoxyacetic acid derivative in water at a specified temperature.
Materials and Equipment:
-
Analytical balance (accuracy ± 0.1 mg)
-
Constant temperature water bath or shaker incubator
-
Glass flasks with stoppers (e.g., 250 mL Erlenmeyer flasks)
-
Centrifuge capable of maintaining a constant temperature
-
Syringes and membrane filters (e.g., 0.45 µm pore size, compatible with the test substance and solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Reagent-grade water (e.g., Milli-Q or equivalent)
-
The pure crystalline form of the phenoxyacetic acid derivative to be tested.
Experimental Workflow Diagram:
Step-by-Step Methodology:
-
Preparation:
-
Ensure all glassware is scrupulously clean.
-
Prepare a series of standard solutions of the test substance of known concentrations in a suitable solvent for HPLC calibration.
-
Set the constant temperature water bath or shaker to the desired experimental temperature (e.g., 25 °C ± 0.5 °C).
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of the solid phenoxyacetic acid derivative to a flask. The excess solid should be clearly visible at the end of the equilibration period.
-
Add a known volume of reagent-grade water to the flask.
-
Stopper the flask and place it in the constant temperature shaker.
-
Agitate the flask at a constant speed to ensure thorough mixing of the solid and water. The equilibration time can vary, but a period of 24 to 72 hours is generally sufficient to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
-
Phase Separation:
-
After equilibration, allow the flasks to stand in the constant temperature bath for a sufficient period to allow the excess solid to settle.
-
To separate the undissolved solid from the saturated aqueous solution, either:
-
Centrifugation: Transfer a portion of the mixture to a centrifuge tube and centrifuge at a high speed, ensuring the temperature is maintained.
-
Filtration: Use a syringe to draw up the supernatant and pass it through a membrane filter. Ensure the filter does not adsorb the test substance.
-
-
-
Analysis:
-
Carefully take an aliquot of the clear supernatant (the saturated solution).
-
Dilute the aliquot with a known volume of a suitable solvent if necessary to bring the concentration within the linear range of the HPLC calibration curve.
-
Analyze the concentration of the phenoxyacetic acid derivative in the diluted sample using a validated HPLC method.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the test substance in the saturated solution.
-
-
Data Calculation and Reporting:
-
Calculate the solubility in mg/L, taking into account any dilution factors.
-
The experiment should be performed in at least triplicate.
-
Report the mean solubility and the standard deviation, along with the experimental temperature and pH of the saturated solution.
-
Conclusion
The solubility of phenoxyacetic acid and its chlorinated and methylated derivatives is a complex interplay of their molecular structure and the properties of the solvent. While phenoxyacetic acid itself is moderately soluble in water, the addition of hydrophobic substituents like chlorine atoms significantly reduces aqueous solubility. Conversely, these compounds are readily soluble in many organic solvents. A thorough understanding of these solubility profiles, underpinned by robust experimental data, is essential for the effective and safe application of these compounds in agriculture and for guiding the development of new, related chemical entities in various fields of research.
References
- Encyclopedia.pub. (2023, July 26). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. encyclopedia.pub.
- Fisher Scientific. (n.d.). Phenoxyacetic acid derivatives.
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. oecd-ilibrary.org.
- MDPI. (2023, July 14). Adsorption of Phenoxyacetic Herbicides from Water on Carbonaceous and Non-Carbonaceous Adsorbents. mdpi.com.
- World Health Organization. (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA)
- ResearchGate. (n.d.). Thermodynamic functions of solubility and solvation processes of....
- Physics Wallah. (2025, August 13). Lattice Energy And Hydration Energy, Definition, Important Factors. physicswallah.com.
- INCHEM. (1989). Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989). inchem.org.
- PMC. (n.d.).
- Quora. (2018, May 12).
- Quora. (2016, July 23).
- PubMed. (1998, October 9).
- YouTube. (2018, August 17). What is the Difference Between Lattice Energy and Hydration Energy | Chemical Equilibrium. youtube.com.
- Polish Journal of Environmental Studies. (2011). Comparison of Mineralization Dynamics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 4-Chloro-2-Methylphenoxyacetic Acid (MCPA) i. pjoes.com.
- Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. biointerfaceresearch.com.
- PMC. (n.d.). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. ncbi.nlm.nih.gov.
- CORE. (2013, November 21). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. core.ac.uk.
- MDPI. (2022, August 1). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. mdpi.com.
- Ars Pharmaceutica. (n.d.). Estimation of the Aqueous Solubility of Some Acetanilide Derivatives from Octanol-Water Partition Coefficients and Entropies of Fusion. web.archive.org.
- PMC. (n.d.). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. ncbi.nlm.nih.gov.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Lattice Energy And Hydration Energy, Definition, Important Factors [pw.live]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]
- 6. Phenoxyacetic acid derivatives | Fisher Scientific [fishersci.ca]
Confirming chemical structure of 2-(4-(Methylsulfonamido)phenoxy)acetic acid via X-ray crystallography
A Comparative Guide to Solid-State Validation
Executive Summary & Strategic Context
In the development of sulfonamide-based pharmacophores, structural ambiguity is a critical risk. The compound 2-(4-(Methylsulfonamido)phenoxy)acetic acid (CAS: 56205-88-0) presents a unique challenge: it contains two potent hydrogen-bonding moieties—a sulfonamide (
While NMR (
This guide outlines the protocol for confirming this structure via Single Crystal X-ray Diffraction (SC-XRD) , comparing its efficacy against standard spectroscopic methods.
Comparative Analysis: XRD vs. Spectroscopic Standards
The following analysis justifies the resource investment in SC-XRD by highlighting the limitations of alternative methods for this specific chemical class.
Table 1: Methodological Comparison for Structure Confirmation
| Feature | Solution NMR ( | HR-Mass Spectrometry | Single Crystal XRD (Gold Standard) |
| Primary Output | Connectivity & chemical environment | Molecular formula & weight | 3D atomic coordinates & absolute configuration |
| Sample State | Solution (isotropic) | Gas phase (ionized) | Solid state (crystalline lattice) |
| Conformational Insight | Time-averaged (rapid rotation) | None | Precise torsion angles (frozen conformation) |
| H-Bond Detection | Inferential (chemical shift | None | Direct visualization (Donor-Acceptor distances) |
| Polymorph Differentiation | Impossible | Impossible | Definitive (Unit cell parameters) |
| Specific Blind Spot | Cannot distinguish between Zwitterionic vs. Neutral forms in solid state. | Cannot distinguish isomers with identical fragmentation. | Requires a high-quality single crystal ( |
The "Blind Spot" in NMR for Sulfonamides
For this compound, solution NMR often shows a broad singlet for the sulfonamide
Decision Logic & Workflow
The following diagram illustrates the decision pathway for selecting SC-XRD over routine analysis.
Figure 1: Decision matrix for escalating from routine spectroscopy to crystallographic validation.
Experimental Protocol: SC-XRD Validation
This protocol is designed to overcome the solubility differential between the polar sulfonamide/acid groups and the lipophilic phenyl ring.
Phase 1: Crystallization (The Critical Step)
The molecule has a flexible ether linkage (
-
Solvent Selection:
-
Primary Solvent: Methanol or Ethanol (Dissolves the polar acid/sulfonamide).
-
Antisolvent: Water or Dichloromethane (Modulates solubility).
-
-
Procedure:
-
Dissolve 20 mg of the compound in 2 mL of warm Ethanol (
). -
Filter the solution through a 0.45
PTFE syringe filter into a clean scintillation vial (removes nucleation sites). -
Option A (Slow Evaporation): Cover with parafilm, poke 3-5 pinholes, and leave in a vibration-free dark area at room temperature.
-
Option B (Vapor Diffusion): Place the open vial inside a larger jar containing 10 mL of Dichloromethane. Seal the outer jar.
-
-
Target: Look for colorless blocks or prisms after 3-7 days. Avoid needles (often indicate rapid, disordered growth).
Phase 2: Data Collection
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB).
-
Source: Molybdenum (
, ) is preferred for organic molecules to minimize absorption, though Copper ( ) is acceptable if crystals are small ( ). -
Temperature: Maintain sample at 100 K using a nitrogen cryostream.
-
Why? Freezing reduces thermal vibration (atomic displacement parameters), allowing precise resolution of the flexible ether tail and the hydrogen atoms on the sulfonamide nitrogen.
-
Phase 3: Refinement Strategy
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ), common for planar aromatic acids. -
Hydrogen Atom Treatment:
-
Carbon-bound H-atoms: Place in calculated geometric positions (Riding model).
-
Critical Step: Locate the N-H (sulfonamide) and O-H (acid) protons from the Difference Fourier Map . Do not constrain them geometrically if possible; their position defines the H-bond network.
-
Data Interpretation: Validation Metrics
To confirm the structure is this compound, the solved structure must meet these geometric criteria.
Key Structural Checkpoints
| Parameter | Expected Range ( | Structural Significance |
| S-N Bond Length | Confirms single bond character (neutral sulfonamide). Shorter ( | |
| S=O Bond Length | Typical for sulfonyl group. | |
| C(acid)-O(H) | Distinguishes single bond hydroxyl from carbonyl. | |
| C(acid)=O | Confirms carbonyl double bond. | |
| Torsion (C-O-C-C) | Variable | Defines the "twist" of the acetic acid tail relative to the ring. |
Supramolecular Logic (Graphviz)
The crystal packing is driven by the competition between the Sulfonamide and Carboxylic Acid.
Figure 2: Expected Hydrogen Bonding Motifs. The Carboxylic Acid Dimer (solid green) is usually the dominant interaction, while Sulfonamide groups form secondary chains (dashed).
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link
-
Adsmond, D. A., & Grant, D. J. (2001).[1] Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences. Link
-
PubChem Compound Summary. (2025). 2-[4-(Methanesulfonamidomethyl)phenoxy]acetic acid.[2] National Center for Biotechnology Information. Link
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link
Sources
Safety Operating Guide
2-(4-(Methylsulfonamido)phenoxy)acetic acid proper disposal procedures
Standard Operating Procedure: Handling, Logistics, and Disposal of 2-(4-(Methylsulfonamido)phenoxy)acetic Acid
As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. This compound (CAS: 103790-20-1) is a highly specific chemical entity, primarily encountered as a synthetic impurity or the primary metabolite of the Class III antiarrhythmic drug dofetilide[1]. Because it retains the core methanesulfonamide pharmacophore of its parent compound, it presents unique toxicological and environmental challenges[2].
This guide provides researchers and drug development professionals with the definitive operational workflow for handling, segregating, and disposing of this compound. Every protocol described below is a self-validating system designed to ensure absolute compliance with environmental regulations while safeguarding laboratory personnel.
Chemical Profiling & Hazard Causality
Understanding the molecular structure is the first step in risk mitigation. The compound features two critical functional groups: a methanesulfonamide group and a phenoxyacetic acid moiety.
-
Solubility & Reactivity: The carboxylic acid dictates pH-dependent solubility. It is lipophilic and poorly soluble in neutral or acidic water, but readily dissolves in basic aqueous buffers or polar organic solvents (e.g., DMSO)[3].
-
Toxicological Profile: While it is a metabolite, trace exposure to dofetilide derivatives carries a risk of cardiovascular interference (hERG channel interaction)[2]. Furthermore, the sulfonamide group is a known sensitizer, capable of causing contact dermatitis or respiratory irritation upon inhalation[4].
-
Combustion Hazards: The molecule is halogen-free but rich in heteroatoms (Nitrogen and Sulfur). Thermal decomposition generates highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx), strictly dictating the method of final destruction[4].
Table 1: Physicochemical Properties and Safety Implications
| Parameter | Specification | Mechanistic Implication for Safety & Handling |
|---|---|---|
| CAS Number | 103790-20-1 | Essential for accurate SDS tracking and waste manifesting[1]. |
| Molecular Formula | C9H11NO5S | Presence of N and S mandates specific incineration scrubbers. |
| Molecular Weight | 245.25 g/mol | Used for precise molarity calculations in toxicity assays. |
| Physical State | Solid (Powder) | High risk of aerosolization; requires anti-static handling[5]. |
| Primary Hazards | Irritant, Bioactive | Requires rigorous PPE to prevent dermal and inhalation exposure[5]. |
| Disposal Route | EPA Class I Incineration | Cannot be sewered; requires high-temperature destruction[5]. |
Operational Workflow: Safe Handling & Solution Preparation
To ensure a self-validating safety system, every step of the preparation phase is designed to prevent the generation of airborne particulates.
Step-by-Step Preparation Protocol:
-
Engineering Controls: Conduct all weighing inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood. Ensure the flow rate is verified before opening the source vial[5].
-
PPE Verification: Don double nitrile gloves, a disposable lab coat, chemical safety goggles, and an N95/P100 particulate respirator if a BSC is unavailable[5].
-
Anti-Static Weighing: Sulfonamide powders frequently hold static charges. Use an anti-static bar (ionizer) near the analytical balance to prevent micro-dispersion of the powder during transfer.
-
Solvation Strategy: Do not add the dry powder directly to aqueous buffers. Pre-wet and dissolve the required mass in a minimal volume of 100% DMSO or Methanol. Causality: The free acid has low aqueous solubility. Pre-dissolving in an organic solvent ensures complete solvation without the need for vigorous vortexing, which could otherwise generate hazardous aerosols. Once completely dissolved in DMSO, slowly titrate the solution into the final aqueous buffer.
Waste Segregation & Disposal Plan
The primary principle for disposing of this compound is zero environmental release. It must never be poured down the drain or disposed of in standard municipal waste[6].
Step-by-Step Disposal Protocol:
-
Solid Waste Containerization: Collect all contaminated consumables (weighing boats, pipette tips, empty vials, and outer gloves) in a rigid, puncture-resistant container lined with a hazardous waste bag. Label explicitly: "Hazardous Solid Waste: Sulfonamide/Dofetilide Derivatives"[7].
-
Liquid Waste Segregation:
-
Organic Waste: Collect DMSO or Methanol stock solutions in a dedicated, chemically compatible High-Density Polyethylene (HDPE) carboy.
-
Aqueous Waste: Collect assay buffers in a separate aqueous waste carboy. Critical Step: Maintain the pH of the aqueous waste between 6 and 8. If the waste becomes highly acidic, the phenoxyacetic acid will precipitate out of solution, creating a hazardous suspension that complicates waste profiling.
-
-
Manifesting and Transport: Transfer all segregated containers to a licensed chemical waste management professional[6].
-
High-Temperature Incineration: The required disposal method is high-temperature incineration at an EPA Class I facility. Causality: Because the molecule contains a sulfonamide group, standard landfilling poses a groundwater contamination risk. Incineration destroys the active pharmacophore, but the facility must be equipped with flue-gas desulfurization (scrubbers) to neutralize the SOx and NOx gases generated during combustion[4].
Spill Response & Decontamination
Immediate and correct response to a spill prevents localized contamination from becoming a systemic facility issue.
-
Dry Powder Spill: Never sweep a dry spill. Sweeping aerosolizes the bioactive impurity[7]. Instead, gently cover the powder with absorbent paper towels. Wet the towels with a weak alkaline solution (e.g., 0.1M NaOH or a basic detergent) to solubilize the acidic powder, then carefully wipe it up. Place all materials in the solid hazardous waste bin.
-
Liquid Spill: Dike the spill using universal absorbent pads or vermiculite to prevent it from entering floor drains. Once absorbed, transfer the material to a sealed disposal container and wash the area thoroughly with soap and water[8].
Logical Workflow Visualization
The following diagram illustrates the self-validating decision matrix for waste segregation and disposal of this compound.
Waste segregation and disposal decision tree for this compound.
References
- LGC Standards. "CAS Number 103790-20-1 - TRC - this compound".
- CymitQuimica. "CAS 103790-20-1: Acetic acid,2-[4-[(methylsulfonyl)amino]phenoxy]".
- Simson Pharma Limited. "Dofetilide Impurity 2 | CAS No- 103790-20-1".
- ThermoFisher. "SAFETY DATA SHEET - Dofetilide".
- Clearsynth. "MATERIAL SAFETY DATA SHEET - Dofetilide D4".
- AK Scientific, Inc. "Safety Data Sheet: N-Methyl methanesulfonamide".
- PubChem - NIH. "Dofetilide | C19H27N3O5S2 | CID 71329".
- KM Pharma Solution. "MSDS - Dofetilide".
- BenchChem. "Proper Disposal of N-Phenylmethanesulfonamide: A Step-by-Step Guide".
- Agrian. "MATERIAL SAFETY DATA SHEET PORTFOLIO 4F".
Sources
- 1. CAS 103790-20-1: Acetic acid,2-[4-[(methylsulfonyl)amino]p… [cymitquimica.com]
- 2. Dofetilide | C19H27N3O5S2 | CID 71329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Online CAS Number 103790-20-1 - TRC - this compound | LGC Standards [lgcstandards.com]
- 4. aksci.com [aksci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.cn]
- 6. document.clearsynth.com [document.clearsynth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. kmpharma.in [kmpharma.in]
Personal protective equipment for handling 2-(4-(Methylsulfonamido)phenoxy)acetic acid
Comprehensive Safety and Operational Logistics Guide: 2-(4-(Methylsulfonamido)phenoxy)acetic Acid
As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of potent active pharmaceutical ingredients (APIs) and their metabolites. This compound (CAS: 103790-20-1) is a critical synthetic impurity and major metabolite of the Class III antiarrhythmic drug Dofetilide (1[1],2[2]).
Because Dofetilide is a highly potent hERG potassium channel blocker, its structurally related impurities must be handled with presumed equivalent toxicity until full pharmacological profiling is complete. This guide provides a self-validating, step-by-step operational framework for the safe weighing, solubilization, and disposal of this compound, ensuring laboratory personnel are fully protected from both inhalation and dermal exposure risks.
Part 1: Physicochemical Hazard Profile & Causality
Understanding why we implement specific safety controls is just as important as the controls themselves. Standard laboratory practices are insufficient for this compound due to two intersecting hazards:
-
Inhalation Risk (Cardiotoxicity): Dofetilide has an extremely low Occupational Exposure Limit (OEL), often categorized under Occupational Exposure Band (OEB) 4 or 5 (1–10 µg/m³ or <1 µg/m³ respectively) (3[3], 4[4]). Inhalation of aerosolized powder of its impurities can lead to systemic absorption, potentially causing QT interval prolongation.
-
Dermal Risk via Solvents (The "Trojan Horse" Effect): this compound is frequently solubilized in Dimethyl Sulfoxide (DMSO) for in vitro assays. DMSO is a potent dermal penetration enhancer. If a DMSO solution containing this hERG-blocking metabolite breaches your glove, the solvent will actively transport the toxic compound directly through your skin and into your bloodstream.
Part 2: Quantitative PPE Selection & Glove Breakthrough Data
Latex gloves are fundamentally incompatible with DMSO. When selecting Personal Protective Equipment (PPE), we must rely on quantitative permeation data (ASTM F739 standards).
| PPE Category | Recommended Material / Specification | Causality & Quantitative Justification |
| Primary Gloves | Neoprene Latex (0.5 mm) | Exhibits >8 hours of breakthrough resistance against DMSO (5[5]). |
| Secondary Gloves | Buna-N (Nitrile) (min. 0.12 mm) | Provides 1.5 to 2 hours of DMSO breakthrough resistance (6[6]). Use as an outer layer for tactile tasks and change immediately upon contamination. |
| Respiratory | N95 / FFP3 or PAPR | Required if handling dry powder outside a closed isolator. Protects against aerosolized particulates <5 µm (4[4]). |
| Eye Protection | ANSI Z87.1 Safety Goggles | Prevents ocular absorption of aerosolized powders or solvent splashes. |
| Body Protection | Disposable Tyvek Lab Coat | Prevents powder accumulation on woven fabrics, which can cause secondary exposure outside the lab. |
Part 3: Operational Workflow & Containment Strategy
The following diagram illustrates the logical progression of containment and handling to ensure a self-validating safety loop.
Operational workflow and containment strategy for handling potent Dofetilide metabolites.
Part 4: Step-by-Step Methodologies
To maintain scientific integrity and trustworthiness, this protocol is designed as a self-validating system. Each step includes a verification check before proceeding.
Phase 1: Preparation and Containment Validation
-
Airflow Verification: Before opening the compound vial, verify the face velocity of the Ventilated Balance Enclosure (VBE) or fume hood. It must read between 0.4 and 0.5 m/s. Validation: Check the digital monitor or use a visual smoke test.
-
PPE Donning: Inspect neoprene inner gloves and nitrile outer gloves for pinhole defects by trapping air and rolling the cuff. Don the Tyvek suit and safety goggles.
-
Static Elimination: Dry pharmaceutical powders are highly susceptible to electrostatic dispersion. Wipe the exterior of the compound vial and the anti-static weigh boat with a damp lint-free wipe to dissipate static charges before opening.
Phase 2: Weighing and In-Situ Solubilization
-
Tare and Transfer: Carefully transfer the required mass of this compound using a micro-spatula.
-
In-Situ Solvent Addition (Critical Step): Do not transport the dry powder across the lab to a different hood for solubilization. Add your solvent (e.g., DMSO or DMF) directly to the weigh boat or volumetric flask inside the VBE.
-
Causality: Solubilizing the compound within the primary containment zone completely eliminates the risk of aerosolizing the potent hERG-blocking powder during transit.
-
-
Sealing: Once in solution, transfer to a screw-cap vial with a PTFE-lined septum. The compound is now safe to transport to the assay station.
Part 5: Decontamination and Disposal Plan
Because this compound contains an acidic moiety (acetic acid) and a sulfonamide group, it is generally soluble in basic aqueous solutions.
-
Routine Cleanup: Wipe down the VBE surfaces with a damp cloth moistened with a mild alkaline solution (e.g., 0.1 M NaOH) to solubilize and lift any microscopic powder residue, followed by a wipe with 70% Isopropanol (IPA) to dry the surface.
-
Spill Response: If a powder spill occurs, do not sweep. Gently cover the spill with absorbent pads soaked in 10% sodium hypochlorite (bleach) or an alkaline wash to prevent aerosolization (4[4]). Allow it to sit for 15 minutes to facilitate chemical degradation, then wipe inward from the edges.
-
Waste Segregation: Place all contaminated gloves, wipes, and weigh boats into a clearly labeled, sealable hazardous waste bag. Dispose of via high-temperature incineration, as standard wastewater treatment will not reliably destroy active pharmaceutical metabolites.
References
-
CymitQuimica. "CAS 103790-20-1: Acetic acid,2-[4-[(methylsulfonyl)amino]phenoxy]-". CymitQuimica Catalog. 1
-
TLC Pharmaceutical Standards. "Dofetilide Impurity 12". TLC Standards. 2
-
American Industrial Hygiene Association Journal. "Dimethyl sulfoxide permeation through glove materials". TandFOnline. 5
-
Showa Group. "CHEMICAL PERMEATION GUIDE". Showa Gloves.6
-
Pfizer Inc. "MATERIAL SAFETY DATA SHEET - Tikosyn (Dofetilide)". Pfizer.4
-
Journal of Occupational and Environmental Hygiene. "The utility of hERG channel inhibition data in the derivation of occupational exposure limits". Ovid. 3
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
